-Cyano-4-hydroxyacetophenone: Chemical Properties & Synthetic Utility
The following technical guide details the chemical properties, synthesis, and applications of -Cyano-4-hydroxyacetophenone (formally 4-Hydroxybenzoylacetonitrile ). Synonyms: 4-Hydroxybenzoylacetonitrile; 3-(4-Hydroxyphe...
-Cyano-4-hydroxyacetophenone is a bifunctional synthetic scaffold characterized by a -ketonitrile core attached to a phenolic ring. It serves as a critical intermediate in the synthesis of Tyrphostins (Tyrosine Phosphorylation Inhibitors), specifically the benzylidenemalononitrile class used to inhibit EGFR (Epidermal Growth Factor Receptor) kinases.
Its chemical behavior is defined by two acidic sites: the phenolic hydroxyl group and the highly active methylene bridge (
) flanked by the electron-withdrawing carbonyl and nitrile groups.
Physicochemical Profile
The compound exists in equilibrium between keto and enol tautomers, though the keto form predominates in solid state.
Significantly higher than non-hydroxylated analogs due to intermolecular H-bonding.
pKa (Methylene)
~7.6 – 7.8
High acidity due to resonance stabilization by and .
pKa (Phenol)
~9.9
Less acidic than the active methylene group.
Solubility
DMSO, Ethanol, Methanol, Acetone
Poorly soluble in water; soluble in aqueous alkali (forming dianions).
UV
~280 nm (MeOH)
Shifts bathochromically in alkaline solution (phenoxide formation).
Structural Tautomerism
The reactivity of
-cyano-4-hydroxyacetophenone is governed by its tautomeric equilibrium. In solution, the active methylene protons are labile, allowing the formation of an enol which is stabilized by conjugation with the aromatic ring and the nitrile group.
Figure 1: Tautomeric equilibrium and ionization of the active methylene group.
Synthetic Routes[3][4][5][6]
The most robust synthesis involves the Claisen condensation of methyl 4-hydroxybenzoate with acetonitrile, driven by a strong base. This route avoids the handling of hazardous cyanides required in nucleophilic substitution methods.
Protocol: Claisen Condensation
Reaction:
Step-by-Step Methodology:
Preparation: Flame-dry a 3-neck round-bottom flask under Nitrogen atmosphere.
Base Activation: Suspend Sodium Hydride (NaH, 60% dispersion, 2.2 equiv) in anhydrous THF.
Addition: Add anhydrous acetonitrile (2.5 equiv) dropwise at 0°C. Stir for 15 minutes to generate the acetonitrile anion (cyanomethyl carbanion).
Coupling: Add Methyl 4-hydroxybenzoate (1.0 equiv) dissolved in THF dropwise.
Note: The extra equivalent of base is required to deprotonate the phenolic hydroxyl group first.
Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. The solution typically turns yellow/orange.
Quench: Cool to room temperature. Pour onto crushed ice/water.
Acidification: Acidify carefully with 1N HCl to pH ~3. The product precipitates as a solid.[3]
Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/Water.
Chemical Reactivity & Derivatization[3]
The core utility of this compound lies in the Knoevenagel Condensation . The methylene group is sufficiently acidic to react with aldehydes without harsh conditions, often catalyzed by weak bases (piperidine) or amino acids (
-alanine).
Synthesis of Tyrphostins (AG-Inhibitors)
This is the primary application. Condensation with substituted benzaldehydes yields benzylidenemalononitrile analogs.
Figure 2: Knoevenagel condensation pathway for Tyrphostin synthesis.
Cyclization to Coumarins
Reaction with phenols (e.g., resorcinol) under acidic conditions (Pechmann condensation or similar) or intramolecular cyclization can yield 3-cyanocoumarins or 4-hydroxy-3-cyano-flavones , which are valuable fluorophores and bioactive scaffolds.
Alkylation
The methylene carbon can be mono- or di-alkylated using alkyl halides and a base (e.g.,
in Acetone).
Selectivity Control: Since the phenol is also acidic, selective C-alkylation vs. O-alkylation requires careful control of pH and protecting groups. Typically, the phenol is O-alkylated before the nitrile synthesis or protected (e.g., benzyl ether) if C-alkylation is desired.
Applications in Drug Discovery
EGFR Kinase Inhibitors
The
-cyano-4-hydroxyacetophenone scaffold mimics the transition state of tyrosine phosphorylation.
Mechanism: The nitrile group and the carbonyl oxygen chelate the
or ions in the kinase active site.
Key Analog:Tyrphostin AG 825 .
SAR (Structure-Activity Relationship): The 4-hydroxy group on the acetophenone ring is often essential for hydrogen bonding within the ATP-binding pocket of the kinase.
Analytical Chemistry
Due to the active methylene, this compound reacts with diazonium salts to form azo dyes . These dyes are pH-sensitive and can be used as indicators or in colorimetric assays for nitrate determination.
Cyanide Release: While the nitrile group is stable, combustion or strong acid hydrolysis can release HCN. Do not mix with strong acids without ventilation.
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The methylene group is susceptible to oxidative degradation over long periods.
References
Gazit, A., et al. (1989).[5] "Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors." Journal of Medicinal Chemistry, 32(10), 2344-2352. Link
Levitzki, A., & Gazit, A. (1995). "Tyrosine Kinase Inhibition: An Approach to Drug Development." Science, 267(5205), 1782-1788.
ChemicalBook. (2025).[6] "3-(4-Hydroxyphenyl)-3-oxopropanenitrile (CAS 70591-87-6) Properties." Link
Zeng, G., et al. (2021).[7] "Selective Synthesis of
-Ketonitriles via Catalytic Carbopalladation of Dinitriles." Journal of Organic Chemistry, 86(1), 861-867.[7] Link
In vitro anti-inflammatory effects of α-cyano-4-hydroxyacetophenone on RAW 264.7 cells
An Application Note and Comprehensive Protocol for Evaluating the In Vitro Anti-inflammatory Effects of α-Cyano-4-hydroxyacetophenone on RAW 264.7 Macrophages Authored by a Senior Application Scientist This document prov...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Comprehensive Protocol for Evaluating the In Vitro Anti-inflammatory Effects of α-Cyano-4-hydroxyacetophenone on RAW 264.7 Macrophages
Authored by a Senior Application Scientist
This document provides a detailed framework for researchers, scientists, and drug development professionals to investigate the anti-inflammatory potential of α-cyano-4-hydroxyacetophenone. The murine macrophage cell line, RAW 264.7, serves as a robust and highly utilized model for studying inflammatory responses.[1][2] When stimulated with bacterial lipopolysaccharide (LPS), these cells initiate a signaling cascade that mimics key aspects of in vivo inflammation, including the release of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1]
This guide offers a series of validated, interlocking protocols designed to first establish a non-cytotoxic concentration range for the test compound and then systematically quantify its effects on key inflammatory mediators. Finally, it provides a method to probe the underlying molecular mechanism by examining the compound's influence on the expression of critical inflammatory proteins and signaling pathways. While 4-hydroxyacetophenone is noted for its antioxidant and anti-inflammatory properties, this guide provides the methodology to specifically characterize the biological activity of its α-cyano derivative.[3][4]
Experimental Rationale and Workflow
The overarching goal is to determine if α-cyano-4-hydroxyacetophenone can suppress the inflammatory response triggered by LPS in macrophages. The experimental design is sequential and self-validating.
Determine Cytotoxicity: It is imperative to first identify concentrations of the compound that do not harm the cells. Any observed decrease in inflammatory markers must be due to a specific anti-inflammatory effect, not simply because the cells are dying.[1] The MTT or similar cell viability assay is the gold standard for this initial screening.[5]
Quantify Primary Inflammatory Mediators: Once safe concentrations are established, their ability to inhibit the production of key inflammatory molecules is assessed. We will focus on:
Nitric Oxide (NO): A short-lived signaling molecule produced in large quantities by inducible nitric oxide synthase (iNOS) during inflammation. Its stable metabolite, nitrite, is easily measured using the Griess assay.[5][6][7]
Prostaglandin E2 (PGE2): A key lipid mediator of inflammation synthesized by the enzyme cyclooxygenase-2 (COX-2).[8]
Pro-inflammatory Cytokines (TNF-α, IL-6): These proteins are master regulators of the inflammatory response.[9][10] Their quantification is typically performed using Enzyme-Linked Immunosorbent Assays (ELISA).
Investigate the Molecular Mechanism: To understand how the compound works, we will examine its effect on the protein expression of iNOS and COX-2, the enzymes responsible for producing NO and prostaglandins. Furthermore, we will investigate the NF-κB signaling pathway, a central hub that controls the transcription of most pro-inflammatory genes.[6]
Caption: Overall experimental workflow for assessing anti-inflammatory activity.
Protocol 1: Assessment of Compound Cytotoxicity via MTT Assay
Rationale: The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells. This protocol is essential for determining the sub-cytotoxic concentrations of α-cyano-4-hydroxyacetophenone to be used in subsequent anti-inflammatory assays.[1]
Materials:
RAW 264.7 cells
DMEM with 10% FBS and 1% Penicillin-Streptomycin
α-cyano-4-hydroxyacetophenone (stock solution in DMSO)
MTT solution (5 mg/mL in sterile PBS)
DMSO (cell culture grade)
96-well cell culture plates
Multichannel pipette
Plate reader (570 nm absorbance)
Step-by-Step Methodology:
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.
Compound Treatment: Prepare serial dilutions of α-cyano-4-hydroxyacetophenone in culture medium. The final concentration of DMSO in the medium should not exceed 0.1% to avoid solvent toxicity.
Remove the old medium from the cells and add 100 µL of medium containing the various concentrations of the compound (e.g., 1, 5, 10, 25, 50, 100 µM). Include a "vehicle control" well containing medium with 0.1% DMSO and a "cells only" control.
Incubate the plate for 24 hours at 37°C with 5% CO₂.
MTT Addition: After the incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
Absorbance Measurement: Measure the absorbance of each well at 540 nm or 570 nm using a microplate reader.
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control group:
Cell Viability (%) = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
Concentration (µM)
Absorbance (570 nm)
Cell Viability (%)
Vehicle Control (0.1% DMSO)
1.25
100%
1
1.23
98.4%
5
1.26
100.8%
10
1.21
96.8%
25
1.18
94.4%
50
0.85
68.0%
100
0.31
24.8%
Table 1: Example data for cytotoxicity of α-cyano-4-hydroxyacetophenone. Concentrations showing >90% viability (e.g., up to 25 µM) should be used for subsequent experiments.
Protocol 2: Measurement of Nitric Oxide (NO) Production via Griess Assay
Rationale: In macrophages, LPS stimulation potently induces the expression of iNOS, which produces large amounts of NO.[7] The Griess assay is a simple and sensitive colorimetric method to measure nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO in cell culture supernatant.[1]
Materials:
RAW 264.7 cells and complete medium
Lipopolysaccharide (LPS) from E. coli (1 µg/mL working solution)
α-cyano-4-hydroxyacetophenone at non-toxic concentrations
Griess Reagent (typically a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
Sodium nitrite (NaNO₂) standard solution
24-well or 96-well cell culture plates
Step-by-Step Methodology:
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well. Allow them to adhere overnight.
Pre-treatment: Remove the medium and pre-treat the cells for 1 hour with 500 µL of medium containing various non-toxic concentrations of α-cyano-4-hydroxyacetophenone.
LPS Stimulation: After pre-treatment, add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.
Controls:
Negative Control: Cells with medium only (no compound, no LPS).
Positive Control: Cells with medium + 1 µg/mL LPS.
Vehicle Control: Cells with medium + 0.1% DMSO + 1 µg/mL LPS.
Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.
Nitrite Standard Curve: Prepare a standard curve using sodium nitrite (e.g., 0-100 µM) in culture medium.
Griess Reaction: Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate. Add 50 µL of Griess reagent to each well.
Incubation and Measurement: Incubate at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm.
Data Analysis: Calculate the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve. The percentage of inhibition is calculated as:
% Inhibition = [1 - (NO in Treated Group / NO in LPS Control Group)] x 100
Protocol 3: Quantification of Pro-inflammatory Cytokines (TNF-α, IL-6) and PGE2 by ELISA
Rationale: ELISA (Enzyme-Linked Immunosorbent Assay) is a highly specific and sensitive technique used to quantify the concentration of secreted proteins like TNF-α and IL-6, and the lipid mediator PGE2, in the cell culture supernatant.[9][11]
Materials:
Supernatants collected from the same experiment as the Griess Assay (Protocol 2).
Commercially available ELISA kits for mouse TNF-α, IL-6, and PGE2.
Plate reader capable of reading absorbance at the wavelength specified by the kit (usually 450 nm).
Step-by-Step Methodology:
Follow Kit Instructions: Perform the ELISA according to the manufacturer's specific protocol. The general principle involves the following steps:
Coating: A plate is pre-coated with a capture antibody specific for the target molecule (e.g., anti-TNF-α).
Sample Addition: Supernatants from your experimental wells are added to the plate. The target molecule, if present, binds to the capture antibody.
Detection Antibody: A second, biotinylated detection antibody is added, which binds to a different epitope on the target molecule.
Enzyme Conjugate: Streptavidin conjugated to an enzyme (like horseradish peroxidase, HRP) is added. Streptavidin binds strongly to biotin.
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme into a colored product.
Stop Solution & Measurement: The reaction is stopped, and the absorbance is measured. The intensity of the color is directly proportional to the concentration of the target molecule in the sample.
Data Analysis: Generate a standard curve using the provided standards. Calculate the concentration of TNF-α, IL-6, or PGE2 in your samples from this curve.
Treatment
NO Production (µM)
PGE2 (pg/mL)
TNF-α (pg/mL)
IL-6 (pg/mL)
Control (No LPS)
< 1.0
< 50
< 20
< 20
LPS (1 µg/mL)
45.2 ± 3.1
2540 ± 150
3100 ± 210
1850 ± 130
LPS + Cmpd (5 µM)
30.1 ± 2.5
1850 ± 110
2200 ± 150
1200 ± 90
LPS + Cmpd (10 µM)
18.5 ± 1.9
1100 ± 95
1450 ± 120
750 ± 60
LPS + Cmpd (25 µM)
8.2 ± 1.1
450 ± 50
600 ± 70
310 ± 45
Table 2: Example data summary for the effect of α-cyano-4-hydroxyacetophenone (Cmpd) on inflammatory mediators.
Protocol 4: Western Blot Analysis for Mechanistic Insights
Rationale: Western blotting allows for the semi-quantitative analysis of specific protein levels. By examining the expression of iNOS and COX-2, we can confirm if the reduction in NO and PGE2 is due to decreased synthesis of these enzymes. Furthermore, analyzing the phosphorylation status of IκBα (p-IκBα), an inhibitory protein in the NF-κB pathway, can reveal if the compound acts upstream to block this critical inflammatory signaling cascade.[1][6]
Caption: Hypothesized mechanism targeting the NF-κB signaling pathway.
Materials:
RAW 264.7 cells and 6-well plates
RIPA buffer with protease and phosphatase inhibitors
BCA or Bradford protein assay kit
SDS-PAGE gels, running and transfer buffers
PVDF membrane
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Cell Treatment: Seed RAW 264.7 cells in 6-well plates (1 x 10⁶ cells/well). After overnight adherence, pre-treat with the compound for 1 hour, then stimulate with LPS (1 µg/mL).
For p-IκBα: A short LPS stimulation time (e.g., 30 minutes) is required.
For iNOS and COX-2: A longer stimulation time (e.g., 24 hours) is needed.
Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at high speed to pellet cell debris. Collect the supernatant containing the total protein.
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
SDS-PAGE: Normalize all samples to the same protein concentration. Denature the proteins by boiling in Laemmli sample buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate them by electrophoresis.
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Analysis: Quantify the band intensity using densitometry software. Normalize the expression of target proteins to a loading control like β-actin. For signaling proteins, compare the ratio of the phosphorylated form to the total form.
References
Fitriani, Y., et al. (2022). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. Research in Pharmaceutical Sciences. [Link]
Lv, H., et al. (2021). Guidelines for anti‐inflammatory assays in RAW264.7 cells. Food Science & Nutrition. [Link]
Zhang, T., et al. (2021). LPS-Induced RAW 264.7 Activation. Bio-protocol. [Link]
Marín-Bivens, C.L., et al. (2022). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. International Journal of Molecular Sciences. [Link]
Kim, B.O., et al. (2021). Anti-inflammatory effects of Fritillaria thunbergii Miquel extracts in LPS-stimulated murine macrophage RAW 264.7 cells. Experimental and Therapeutic Medicine. [Link]
Pratama, M.I., et al. (2021). The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell Viability. Jurnal Kedokteran Brawijaya. [Link]
Wang, C.Z., et al. (2014). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Journal of Medicinal Food. [Link]
Lee, J.Y., et al. (2021). Anti-inflammatory Effects in LPS-treated RAW 264.7 Cells and the Influences on Drug Metabolizing Enzyme Activities by the Traditional Herbal Formulas, Yongdamsagan-Tang and Paljung-san. Journal of Korean Medicine. [Link]
Wang, Y., et al. (2021). Selected lactobacilli strains inhibit inflammation in LPS-induced RAW264.7 macrophages by suppressing the TLR4-mediated NF-κB and MAPKs activation. Food Science and Technology. [Link]
Guo, Q., et al. (2024). 4-Hydroxyacetophenone is an Antipigmentation Reagent via Inhibiting Tyrosinase Activity. ACS Omega. [Link]
Zhang, L., et al. (2016). Bioactivity Focus of α-Cyano-4-hydroxycinnamic acid (CHCA) Leads to Effective Multifunctional Aldose Reductase Inhibitors. Scientific Reports. [Link]
International Journal of Pharmaceutical Sciences and Research. (2019). SYNTHESIS AND EVALUATION OF NOVEL α-CYANO-N-(4-HYDROXYPHENYL) CINNAMAMIDES FOR ANTIOXIDANT, ANTI-INFLAMMATORY ACTIVITIES: IN-SILICO PREDICTION OF DRUG LIKENESS PROPERTIES. IJPSR. [Link]
Morais, R., et al. (2024). Anti-Inflammatory Activity of Cyanobacteria Pigment Extracts: Physiological Free Radical Scavenging and Modulation of iNOS and LOX Activity. Marine Drugs. [Link]
Calori, I.R., et al. (2022). Targeted cancer therapy using alpha-cyano-4-hydroxycinnamic acid as a novel vector molecule: A proof-of-concept study. ResearchGate. [Link]
Navarrete-Vázquez, G., et al. (2022). Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis. Pharmaceuticals. [Link]
Application Notes & Protocols for 3-(4-Hydroxyphenyl)-3-oxopropanenitrile in Organic Synthesis
Authored by: A Senior Application Scientist Foreword: Unlocking Synthetic Versatility Welcome to a comprehensive guide on the application of 3-(4-Hydroxyphenyl)-3-oxopropanenitrile, also known as 4-hydroxybenzoylacetonit...
Author: BenchChem Technical Support Team. Date: February 2026
Authored by: A Senior Application Scientist
Foreword: Unlocking Synthetic Versatility
Welcome to a comprehensive guide on the application of 3-(4-Hydroxyphenyl)-3-oxopropanenitrile, also known as 4-hydroxybenzoylacetonitrile. This document is crafted for researchers, medicinal chemists, and professionals in drug development who seek to leverage this versatile intermediate. Within its structure lie multiple reactive centers—an active methylene group, a nitrile, a ketone, and a phenolic hydroxyl—making it a powerful building block for a diverse array of complex molecules, particularly heterocyclic scaffolds of high medicinal value.[1] This guide moves beyond simple procedural lists to explain the why behind the how, grounding every protocol in established chemical principles and providing the insights needed for successful, reproducible synthesis.
Compound Profile and Strategic Importance
3-(4-Hydroxyphenyl)-3-oxopropanenitrile is a crystalline solid whose strategic value in synthesis stems from the orthogonal reactivity of its functional groups. The active methylene group, flanked by two electron-withdrawing groups (ketone and nitrile), is readily deprotonated to form a nucleophilic carbanion, initiating numerous condensation and addition reactions.
The presence of the 4-hydroxyphenyl moiety is particularly significant, as this phenolic group is a common feature in numerous biologically active compounds and approved pharmaceuticals, contributing to target binding through hydrogen bonding and offering a site for further chemical modification.[3]
Core Synthetic Applications: Heterocycle Construction
The true power of 3-(4-hydroxyphenyl)-3-oxopropanenitrile is most evident in multicomponent reactions (MCRs) that efficiently construct complex heterocyclic systems in a single pot. These reactions are prized for their atom economy and ability to rapidly generate libraries of compounds for screening.
The Gewald Aminothiophene Synthesis
The Gewald reaction is a cornerstone of thiophene chemistry, enabling the one-pot synthesis of highly substituted 2-aminothiophenes.[4][5][6][7] These scaffolds are prevalent in compounds with a wide range of biological activities, including anti-inflammatory and antiviral properties.[8]
Causality of the Mechanism: The reaction is initiated by a Knoevenagel condensation between a carbonyl compound (an aldehyde or ketone) and the active methylene group of 3-(4-hydroxyphenyl)-3-oxopropanenitrile.[4][8] This step is base-catalyzed and forms a stable α,β-unsaturated nitrile intermediate. The choice of base (often a secondary amine like morpholine or piperidine) is critical; it must be strong enough to facilitate the initial condensation but not so strong as to cause unwanted side reactions. Elemental sulfur is then added to the activated double bond, followed by an intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[4]
Caption: Workflow for the Gewald Aminothiophene Synthesis.
The Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a classic multi-component reaction used to produce 1,4-dihydropyridines (1,4-DHPs), a class of compounds famous for their application as calcium channel blockers in treating hypertension (e.g., Nifedipine, Amlodipine).[9][10][11] The reaction traditionally involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia.[11] Our intermediate, a β-ketonitrile, serves as a potent alternative to one of the β-ketoester components.
Causality of the Mechanism: The synthesis proceeds through two parallel pathways that converge. First, a Knoevenagel condensation occurs between the aldehyde and one equivalent of the β-dicarbonyl compound (here, 3-(4-hydroxyphenyl)-3-oxopropanenitrile).[10] Concurrently, the second equivalent of a β-dicarbonyl compound (e.g., ethyl acetoacetate) reacts with ammonia to form a reactive enamine.[10] These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to form the 1,4-DHP ring.[10] The resulting dihydropyridine can often be oxidized to the corresponding aromatic pyridine, driven by the gain in aromatic stability.[11]
Caption: Logical flow of the Hantzsch Dihydropyridine Synthesis.
Synthesis of Flavonoids and Chalcone Intermediates
Flavonoids are a large class of natural products possessing a C6-C3-C6 carbon framework and are known for a wide range of biological activities.[12] The synthesis of many flavonoids, particularly flavones, begins with the creation of a chalcone intermediate. Our title compound is an excellent precursor for this process.
Causality of the Mechanism: The synthesis starts with a base-catalyzed Claisen-Schmidt condensation between an aromatic aldehyde and the active methylene group of 3-(4-hydroxyphenyl)-3-oxopropanenitrile.[12] This reaction forms a 2'-hydroxychalcone analogue. The choice of a strong base like NaOH or KOH in an alcoholic solvent is standard. This chalcone can then undergo oxidative cyclization to form the flavone core. A common and effective method for this is the Algar-Flynn-Oyamada reaction, which uses alkaline hydrogen peroxide.[13] This proceeds via epoxidation of the double bond followed by intramolecular rearrangement and cyclization.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and checkpoints. Adherence to stoichiometry, temperature control, and purification methods is paramount for success.
Protocol 1: Gewald Synthesis of a 2-Aminothiophene Derivative
This protocol details the synthesis of 2-amino-3-benzoyl-4-(4-hydroxyphenyl)-5-phenylthiophene.
Materials and Reagents:
Reagent
M.W.
Amount
Moles
3-(4-Hydroxyphenyl)-3-oxopropanenitrile
161.16
1.61 g
10 mmol
Benzoin
212.24
2.12 g
10 mmol
Elemental Sulfur
32.06
0.32 g
10 mmol
Morpholine
87.12
0.87 mL
10 mmol
Ethanol
-
30 mL
-
Procedure:
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-(4-hydroxyphenyl)-3-oxopropanenitrile (1.61 g), benzoin (2.12 g), and ethanol (30 mL).
Stir the mixture at room temperature to achieve a homogenous suspension.
Add morpholine (0.87 mL) dropwise to the mixture. An exothermic reaction may be observed.
Add elemental sulfur (0.32 g) in one portion.
Heat the reaction mixture to reflux (approx. 78°C) and maintain for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexane:Ethyl Acetate).
After completion, cool the reaction mixture to room temperature. A solid precipitate should form.
Pour the mixture into 100 mL of ice-cold water with stirring.
Collect the precipitated solid by vacuum filtration, washing thoroughly with cold water and then with a small amount of cold ethanol.
Dry the crude product in a vacuum oven at 50°C.
Purification: Recrystallize the crude solid from ethanol or purify by column chromatography on silica gel if necessary.
Safety: Conduct the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 2: Hantzsch-type Synthesis of a 1,4-Dihydropyridine Derivative
This protocol describes the synthesis of a highly functionalized 1,4-DHP incorporating the 4-hydroxyphenyl moiety.
Materials and Reagents:
Reagent
M.W.
Amount
Moles
3-(4-Hydroxyphenyl)-3-oxopropanenitrile
161.16
1.61 g
10 mmol
Benzaldehyde
106.12
1.06 mL
10 mmol
Ethyl Acetoacetate
130.14
1.26 mL
10 mmol
Ammonium Acetate
77.08
0.77 g
10 mmol
Ethanol
-
25 mL
-
Procedure:
In a 100 mL round-bottom flask, combine 3-(4-hydroxyphenyl)-3-oxopropanenitrile (1.61 g), benzaldehyde (1.06 mL), ethyl acetoacetate (1.26 mL), and ammonium acetate (0.77 g) in ethanol (25 mL).
Equip the flask with a reflux condenser and magnetic stirrer.
Heat the mixture to reflux and maintain for 4-6 hours. The solution may become yellow and heterogeneous.
Monitor the reaction via TLC until the starting materials are consumed.
Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to promote precipitation.
Collect the resulting solid product by vacuum filtration.
Wash the filter cake with a small amount of ice-cold ethanol to remove soluble impurities.
Dry the product under vacuum to yield the 1,4-dihydropyridine derivative.
Purification: The product is often pure enough after filtration and washing. If required, recrystallization from hot ethanol can be performed.
Caption: A generalized workflow for synthesis and purification.
Summary of Applications and Yields
The versatility of 3-(4-hydroxyphenyl)-3-oxopropanenitrile allows for its use in various synthetic strategies. The following table summarizes typical outcomes for the discussed reactions, though specific yields are highly substrate-dependent.
Precursor to Flavonoids, Antimicrobial, Anticancer
Thorpe-Ziegler Type
Base (intramolecular potential)
β-Enaminonitrile
Varies
C-C bond formation, cyclic ketone synthesis[14][15][16][17]
Conclusion and Future Outlook
3-(4-Hydroxyphenyl)-3-oxopropanenitrile has firmly established itself as a high-value, versatile intermediate in modern organic synthesis. Its ability to participate in robust and efficient multicomponent reactions like the Gewald and Hantzsch syntheses makes it an indispensable tool for generating libraries of medicinally relevant heterocyclic compounds. The protocols and mechanistic insights provided herein serve as a foundation for researchers to not only replicate these transformations but also to innovate and develop novel synthetic pathways. Future applications will likely focus on its incorporation into more complex natural product syntheses, the development of asymmetric variants of these reactions, and its use in creating novel materials and functional dyes.
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. National Center for Biotechnology Information. [Link]
Preparation method for high-purity 4-fluorobenzoylacetonitrile.
Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. MDPI. [Link]
Synthesis of biologically active heterocyclic compounds from β- diketones. ACG Publications. [Link]
Process for the preparation of p-hydroxybenzonitrile.
ISOLATION OF 3-(4-HYDROXYPHENYL) METHYLPROPENOATE AND BIOACTIVITY EVALUATION OF GOMPHRENA CELOSIOIDES EXTRACTS. ResearchGate. [Link]
Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl) Benzamide and its 3-O-Derivatives. Pakistan Journal of Chemistry. [Link]
A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. [Link]
SYNTHESIS OF SOME HETEROCYCLIC COMPOUNDS DERIVED FROM CHALCONES. TSI Journals. [Link]
A Short Review on Structures and Synthesis of some Heterocyclic Compounds. Asian Journal of Research in Chemistry. [Link]
An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. Beilstein Journal of Organic Chemistry. [Link]
Application Note & Protocol: A Comprehensive Guide to Assessing the Tyrosinase Inhibitory Activity of α-Cyano-4-hydroxyacetophenone
Introduction Tyrosinase (EC 1.14.18.1) is a copper-containing metalloenzyme that plays a pivotal, rate-limiting role in the biosynthesis of melanin, the primary pigment responsible for coloration in skin, hair, and eyes....
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Tyrosinase (EC 1.14.18.1) is a copper-containing metalloenzyme that plays a pivotal, rate-limiting role in the biosynthesis of melanin, the primary pigment responsible for coloration in skin, hair, and eyes.[1][2][3] This enzymatic pathway involves the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[3][4] While essential for photoprotection, the overproduction and accumulation of melanin, driven by excessive tyrosinase activity, can lead to various hyperpigmentation disorders, including melasma, age spots, and post-inflammatory hyperpigmentation.[2][3][5] Consequently, the identification and characterization of potent tyrosinase inhibitors is a subject of intense research in the pharmaceutical and cosmetic industries for developing skin-lightening agents and treatments for pigmentation-related conditions.[1][6]
α-Cyano-4-hydroxyacetophenone is a synthetic compound whose structure suggests significant potential as a tyrosinase inhibitor. Its 4-hydroxyacetophenone backbone is a known inhibitor scaffold.[6] The phenolic hydroxyl group can act as a binding substrate for the enzyme's active site, while the ketone group is particularly effective at chelating the essential copper ions within the catalytic core.[7][8] The addition of an α-cyano group may further enhance its inhibitory potential by increasing its interaction with active site residues.[9]
This document provides a detailed, validated protocol for assessing the tyrosinase inhibitory activity of α-cyano-4-hydroxyacetophenone. It covers the spectrophotometric assay based on L-DOPA oxidation, comprehensive data analysis for determining the half-maximal inhibitory concentration (IC50), and kinetic studies to elucidate the mechanism of inhibition.
Principle of the Assay: Monitoring Dopachrome Formation
The most widely adopted method for measuring the diphenolase activity of tyrosinase is the L-DOPA oxidation assay.[1][10] This colorimetric method relies on the enzymatic conversion of L-DOPA into dopaquinone. Dopaquinone is a highly reactive intermediate that spontaneously cyclizes and undergoes further non-enzymatic reactions to form a stable, orange-to-red colored product called dopachrome.[1][4]
The rate of dopachrome formation, which exhibits a maximum absorbance at approximately 475 nm, is directly proportional to the activity of the tyrosinase enzyme.[1][2][10] In the presence of an inhibitor like α-cyano-4-hydroxyacetophenone, the rate of this reaction is attenuated. By measuring the decrease in the rate of dopachrome formation, the potency of the inhibitor can be accurately quantified.
Proposed Mechanism of Inhibition
The structural motifs of α-cyano-4-hydroxyacetophenone suggest a multi-faceted inhibitory mechanism. The phenolic hydroxyl and adjacent ketone groups can form a bidentate ligand that chelates the two copper ions (CuA and CuB) in the active site of tyrosinase, effectively inactivating the enzyme. This mode of action is similar to that of well-known inhibitors like kojic acid.[7] Additionally, the phenolic structure may act as a competitive substrate, binding to the active site but not undergoing productive catalysis.
Caption: Proposed chelation of copper ions by the inhibitor.
Materials, Reagents, and Equipment
Reagents
Mushroom Tyrosinase (EC 1.14.18.1, ≥1000 units/mg solid) (Sigma-Aldrich or equivalent)
L-3,4-dihydroxyphenylalanine (L-DOPA) (Sigma-Aldrich or equivalent)
α-Cyano-4-hydroxyacetophenone (Test Compound)
Kojic Acid (Positive Control) (Sigma-Aldrich or equivalent)[2]
Sodium Phosphate, Monobasic (NaH₂PO₄)
Sodium Phosphate, Dibasic (Na₂HPO₄)
Dimethyl Sulfoxide (DMSO), ACS Grade
Deionized Water (ddH₂O)
Equipment
96-well clear, flat-bottom microplates
Microplate reader capable of absorbance measurements at 475 nm (kinetic mode preferred)
This protocol is optimized for a 96-well microplate format with a final assay volume of 200 µL per well.
Preparation of Reagents
Phosphate Buffer (100 mM, pH 6.8): Prepare a 100 mM solution of sodium phosphate. Adjust the pH to 6.8 by titrating with 100 mM solutions of monobasic and dibasic sodium phosphate. This buffer is used for all subsequent dilutions unless specified otherwise.[2]
Mushroom Tyrosinase Solution (100 units/mL): Prepare a stock solution of mushroom tyrosinase in ice-cold phosphate buffer. Aliquot and store at -20°C for long-term use. On the day of the experiment, thaw an aliquot on ice and dilute to a working concentration of 100 units/mL with cold phosphate buffer. Always keep the enzyme solution on ice.[2]
L-DOPA Solution (10 mM): Dissolve L-DOPA in phosphate buffer to a final concentration of 10 mM. Crucial: Prepare this solution fresh immediately before use, as L-DOPA is susceptible to auto-oxidation, which can lead to high background absorbance.[1][2] Protect the solution from light.
Test Compound Stock Solution (10 mM): Dissolve α-cyano-4-hydroxyacetophenone in 100% DMSO to a final concentration of 10 mM.
Positive Control Stock Solution (2 mM): Dissolve Kojic Acid in phosphate buffer or DMSO to a stock concentration of 2 mM.[2]
Working Solutions: Prepare serial dilutions of the test compound and positive control in phosphate buffer. It is critical to ensure the final concentration of DMSO in the assay wells does not exceed 1-2%, as higher concentrations can inhibit enzyme activity.[2] Prepare a corresponding vehicle control containing the same final concentration of DMSO.
Assay Procedure
Caption: General workflow for the tyrosinase inhibition assay.
Plate Setup: Add reagents to the wells of a 96-well plate according to the layout in Table 1. Perform all additions in triplicate.
Test Wells: 20 µL of test compound dilution + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.
Test Blank Wells: 20 µL of test compound dilution + 140 µL of phosphate buffer (no enzyme). This corrects for any absorbance from the test compound itself.
Control (Enzyme Activity) Wells: 20 µL of vehicle (e.g., DMSO in buffer) + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.[2]
Control Blank Wells: 20 µL of vehicle + 140 µL of phosphate buffer (no enzyme).
Positive Control Wells: 20 µL of Kojic acid dilution + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.[2]
Pre-incubation: Gently tap the plate to mix the contents. Pre-incubate the plate at 25°C for 10 minutes. This allows the inhibitor to interact with the enzyme before the substrate is introduced.
Reaction Initiation: Initiate the enzymatic reaction by adding 40 µL of the freshly prepared 10 mM L-DOPA solution to all wells. The final volume in each well will be 200 µL.[1][2]
Absorbance Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 475 nm.
Kinetic Assay (Recommended): Take readings every 60 seconds for 15-20 minutes. The initial linear rate of the reaction (V₀) is used for calculations.
Endpoint Assay: Incubate the plate at 25°C for a fixed time (e.g., 20 minutes) and then measure the final absorbance.[11]
Table 1: 96-Well Plate Layout Example
Well
1-3
4-6
7-9
10-12
A
Control (E)
Test Cmpd 1
Test Cmpd 5
Pos. Control 1
B
Control Blank (Eb)
Test Blank 1
Test Blank 5
Pos. Ctrl Blank 1
C
Control (E)
Test Cmpd 2
Test Cmpd 6
Pos. Control 2
D
Control Blank (Eb)
Test Blank 2
Test Blank 6
Pos. Ctrl Blank 2
E
Control (E)
Test Cmpd 3
Test Cmpd 7
Pos. Control 3
F
Control Blank (Eb)
Test Blank 3
Test Blank 7
Pos. Ctrl Blank 3
G
Control (E)
Test Cmpd 4
Test Cmpd 8
Pos. Control 4
H
Control Blank (Eb)
Test Blank 4
Test Blank 8
Pos. Ctrl Blank 4
Data Analysis and Interpretation
Calculation of Percent Inhibition
First, correct the absorbance readings by subtracting the blank readings from their corresponding test readings. For kinetic data, determine the reaction rate (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
The percentage of tyrosinase inhibition is calculated using the following formula:
V₀_control is the rate of reaction of the control (enzyme + vehicle).
V₀_sample is the rate of reaction in the presence of the test compound or positive control.
IC₅₀ Value Determination
The IC₅₀ value is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Calculate the % Inhibition for each concentration of α-cyano-4-hydroxyacetophenone.
Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
Use non-linear regression analysis with a sigmoidal dose-response (variable slope) equation to fit the curve and determine the IC₅₀ value. This can be performed using software such as GraphPad Prism or Origin.[1]
Table 2: Quantitative Data Summary (Example)
Parameter
Value
Reference Compound
Enzyme Source
Mushroom (Agaricus bisporus)
N/A
Substrate
L-DOPA
N/A
Wavelength
475 nm
N/A
Assay pH
6.8
N/A
Assay Temperature
25°C
N/A
Expected IC₅₀ for Kojic Acid
~15-20 µM
Kojic Acid
Test Compound
α-Cyano-4-hydroxyacetophenone
N/A
Kinetic Analysis: Elucidating the Inhibition Mechanism
To understand how α-cyano-4-hydroxyacetophenone inhibits tyrosinase, a kinetic analysis is essential. This involves measuring the reaction rates at various substrate (L-DOPA) concentrations in the absence and presence of different fixed concentrations of the inhibitor.
Procedure: Perform the assay as described above, but for each inhibitor concentration (including 0 µM), vary the final L-DOPA concentration (e.g., 0.125, 0.25, 0.5, 1.0, 2.0 mM).
Data Plotting: Plot the data using a Lineweaver-Burk (double reciprocal) plot, where 1/V₀ (Y-axis) is plotted against 1/[S] (X-axis), with [S] being the L-DOPA concentration.[12]
Interpretation: The pattern of the lines reveals the type of inhibition[12][13]:
Competitive: Lines intersect on the Y-axis (Vmax is unchanged, apparent Km increases).
Non-competitive: Lines intersect on the X-axis (Vmax decreases, Km is unchanged).
Uncompetitive: Lines are parallel (both Vmax and Km decrease).
Mixed: Lines intersect in the second or third quadrant, off the axes (both Vmax and Km are affected).[13][14]
Given the structure of α-cyano-4-hydroxyacetophenone, a mixed-type or competitive inhibition is the most likely mechanism.[7]
Trustworthiness and Self-Validation
Positive Control: The inclusion of Kojic acid, a well-characterized tyrosinase inhibitor, is mandatory for validating the assay's performance. The calculated IC₅₀ for Kojic acid should fall within the expected literature range, confirming that the assay conditions are optimal.[2]
Linearity: For kinetic analysis, ensure that the initial reaction rates are determined from the linear phase of the reaction progress curve. Substrate depletion or product inhibition can cause non-linearity over time.
Solvent Effects: Always run a vehicle control with the highest concentration of DMSO used in the assay to ensure the solvent itself does not significantly impact enzyme activity. The final DMSO concentration should ideally be kept at ≤1%.[1][2]
Reproducibility: All experiments should be conducted in triplicate, and results should be reported as mean ± standard deviation (SD). The entire experiment should be repeated on at least two separate occasions to ensure reproducibility.
References
Title: A stopped spectrophotometric assay for the dopa oxidase activity of tyrosinase
Source: PubMed
URL: [Link]
Title: The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors
Source: PMC (PubMed Central)
URL: [Link]
Title: Kinetics Analysis of Tyrosinase
Source: Adam Cap
URL: [Link]
Title: On the interpretation of tyrosinase inhibition kinetics
Source: Taylor & Francis Online
URL: [Link]
Title: Can anyone suggest an easy spectrometric assay using L-dopa for tyrosinase activity?
Source: ResearchGate
URL: [Link]
Title: Mechanism and kinetics of tyrosinase inhibition by glycolic acid: a study using conventional spectroscopy methods and hydrogen/deuterium exchange coupling with mass spectrometry
Source: Royal Society of Chemistry
URL: [Link]
Title: Kinetics of Mushroom Tyrosinase Inhibition by Quercetin
Source: CORE
URL: [Link]
Title: Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications
Source: PMC (PubMed Central)
URL: [Link]
Title: Dopa Oxidation and Tyrosine Oxygenation by Human Melanoma Tyrosinase
Source: Acta Dermato-Venereologica
URL: [Link]
Title: 4-Hydroxyacetophenone is an Antipigmentation Reagent via Inhibiting Tryrosinase Activity
Source: ACS Omega
URL: [Link]
Title: Tyrosinase Inhibition Assay
Source: Active Concepts
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Title: Purification of Tyrosinase from Edible mushroom
Source: ResearchGate
URL: [Link]
Title: A type of phenolic compound, hydroxyacetophenone: tyrosinase inhibition mechanism evaluation by application of biochemical assay and computational molecular dynamics
Source: ResearchGate
URL: [Link]
Title: Mushroom tyrosinase inhibitory activity and major fatty acid constituents of Amazonian native flora oils
Source: SciELO
URL: [Link]
Title: Hydroxyketone Tyrosinase Inhibitors: Mechanism of Action, Applications and Perspectives in Depigmentation and Melanoma Therapy
Source: PMC (PubMed Central)
URL: [Link]
Title: Understanding the Molecular Mechanism of Phytoconstituents as Tyrosinase Inhibitors for Treatment of Hyperpigmentation
Source: The Pharma Innovation
URL: [Link]
Title: Development of a human tyrosinase activity inhibition assay using human melanoma cell lysate
Source: ResearchGate
URL: [Link]
Title: Hydroxyketone Tyrosinase Inhibitors: Mechanism of Action, Applications and Perspectives in Depigmentation and Melanoma Therapy
Source: PubMed
URL: [Link]
Application Notes & Protocols: Investigating the Neuroprotective Potential of 3-(4-Hydroxyphenyl)-3-oxopropanenitrile In Vitro
Abstract This guide provides a comprehensive framework for the initial in vitro evaluation of 3-(4-Hydroxyphenyl)-3-oxopropanenitrile, a phenolic compound, for its potential neuroprotective activities. Phenolic compounds...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide provides a comprehensive framework for the initial in vitro evaluation of 3-(4-Hydroxyphenyl)-3-oxopropanenitrile, a phenolic compound, for its potential neuroprotective activities. Phenolic compounds are a well-documented class of molecules known for their antioxidant and anti-inflammatory properties, which are highly relevant in combating the cellular stress implicated in neurodegenerative diseases.[1][2] This document outlines a logical, tiered experimental approach designed for researchers in drug discovery and neuroscience. We detail protocols for establishing a neuronal cell culture model, inducing a relevant neurotoxic insult (oxidative stress), and subsequently quantifying the compound's efficacy through a panel of validated cell-based assays. The methodologies described herein measure key indicators of cell health, including metabolic viability, membrane integrity, intracellular oxidative stress, and apoptotic pathway activation. The causality behind each experimental choice is explained to provide a robust, self-validating system for generating reliable preliminary data.
Introduction: Scientific Rationale and Investigative Strategy
Neurodegenerative diseases such as Alzheimer's and Parkinson's are pathologically linked to chronic oxidative stress and neuroinflammation.[3] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, leads to damage of critical biomolecules, including lipids, proteins, and DNA, ultimately culminating in neuronal cell death.[3][4]
The compound 3-(4-Hydroxyphenyl)-3-oxopropanenitrile belongs to the broad class of phenolic compounds. Its structure, featuring a hydroxyl-substituted phenyl group, is characteristic of molecules known to act as potent antioxidants by scavenging free radicals and chelating transition metals.[1][5] Furthermore, many polyphenols can modulate key signaling pathways involved in cellular defense and inflammation, such as the NF-κB and Nrf2 pathways, thereby promoting neuronal survival.[2][6]
Given these characteristics, 3-(4-Hydroxyphenyl)-3-oxopropanenitrile is a candidate for neuroprotective drug discovery. This guide presents a strategic workflow to test this hypothesis in vitro. The core strategy involves:
Pre-treating a neuronal cell model with the test compound.
Inducing cellular damage with a well-characterized neurotoxin that mimics a disease-relevant stressor (e.g., oxidative stress).
Assessing the compound's ability to mitigate this damage across multiple biological endpoints.
This multi-assay approach provides a more holistic view of the compound's bioactivity than a single viability assay, offering preliminary insights into its potential mechanism of action.
Recommended In Vitro Models and Reagents
The selection of an appropriate cell model and neurotoxic stimulus is critical for the relevance of in vitro findings. We recommend a widely used and well-characterized human neuroblastoma cell line as a primary screening model.
Cellular Model:
SH-SY5Y (Human Neuroblastoma Cell Line): This cell line is a cornerstone of neurotoxicity and neuroprotection research.[7] Its human origin, ease of culture, and ability to be differentiated into a more mature, neuron-like phenotype make it an ideal system for initial screening.[7]
Neurotoxic Stimulus:
Hydrogen Peroxide (H₂O₂): H₂O₂ is a common agent used to induce oxidative stress-mediated cell death. It readily crosses cell membranes and generates highly reactive hydroxyl radicals, providing a direct and quantifiable model of oxidative damage relevant to neurodegeneration.[3][8]
Test Compound:
3-(4-Hydroxyphenyl)-3-oxopropanenitrile: The compound should be of high purity (≥95%). It should be dissolved in a vehicle such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution, which is then diluted in culture medium to the final working concentrations. It is critical to ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤0.1%).
General Experimental Workflow
A successful investigation relies on a logical sequence of experimental steps. The following workflow provides a robust structure for assessing the neuroprotective effects of the test compound.
Caption: General workflow for assessing neuroprotective potential.
Detailed Experimental Protocols
The following protocols are designed for a 96-well plate format, which is suitable for screening multiple concentrations of the test compound.
Protocol 1: Assessment of Cell Viability (MTT Assay)
Principle: The MTT assay is a colorimetric method for assessing metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[10]
Materials:
SH-SY5Y cells
96-well flat-bottom plates
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
3-(4-Hydroxyphenyl)-3-oxopropanenitrile stock solution (in DMSO)
H₂O₂ solution
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Phosphate-Buffered Saline (PBS)
Microplate reader (absorbance at 570 nm)
Procedure:
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[11]
Compound Pre-treatment: Prepare serial dilutions of the test compound in serum-free medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a "vehicle control" (medium with DMSO at the same final concentration as the highest compound dose) and "toxin control" wells.
Incubation: Incubate the plate for 2-4 hours at 37°C.
Toxin Addition: Add H₂O₂ to all wells except the "vehicle control" to achieve a final concentration previously determined to cause ~50% cell death (e.g., 100-300 µM; this must be optimized).
Incubation: Incubate for an additional 24 hours at 37°C.
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing for the formation of purple formazan crystals.
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals. Mix gently on an orbital shaker for 15 minutes.[10]
Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[10][12]
Protocol 2: Assessment of Cytotoxicity (LDH Release Assay)
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[13] The LDH assay quantitatively measures this released enzyme, providing a reliable indicator of cell lysis and cytotoxicity.[14][15]
Materials:
Supernatant from the experimental plate (from section 4.1, step 5, before MTT addition)
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher, or Abcam)
Lysis buffer (usually included in the kit, for "maximum LDH release" control)
Microplate reader (absorbance at ~490 nm)
Procedure:
Prepare Controls: Before the main assay, set up control wells:
Spontaneous LDH Release: Wells with untreated cells.
Maximum LDH Release: Wells with untreated cells, to which you will add the kit's Lysis Solution 45-60 minutes before collecting the supernatant.[14][16]
Background Control: Wells with medium only.
Collect Supernatant: After the 24-hour incubation with the toxin (as in step 5 of the MTT protocol), centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.[16]
Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate.
Perform Assay: Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions (typically 50 µL).[14]
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
Stop Reaction: Add the Stop Solution provided in the kit to each well.
Measurement: Measure the absorbance at 490 nm within 1 hour.[16]
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
Principle: The 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) probe is a cell-permeable, non-fluorescent compound. Once inside the cell, it is deacetylated by cellular esterases to H2DCF. In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[17][18] The fluorescence intensity is directly proportional to the level of intracellular ROS.[19]
Materials:
SH-SY5Y cells seeded in a black, clear-bottom 96-well plate
H2DCFDA probe (e.g., from Thermo Fisher Scientific)
Hank's Balanced Salt Solution (HBSS) or serum-free medium
Cell Seeding and Treatment: Seed and treat cells with the test compound and H₂O₂ as described in steps 1-5 of the MTT protocol. The incubation time with H₂O₂ for ROS measurement is typically much shorter (e.g., 30-60 minutes), as ROS production is an early event.
Probe Loading: Remove the treatment medium and wash the cells once with warm PBS or HBSS.
Add 100 µL of H2DCFDA working solution (e.g., 10-20 µM in serum-free medium) to each well.
Incubation: Incubate the plate for 30-45 minutes at 37°C, protected from light.
Wash: Remove the H2DCFDA solution and wash the cells again with warm PBS or HBSS to remove any extracellular probe.
Measurement: Add 100 µL of PBS or HBSS to each well and immediately measure the fluorescence using a microplate reader with excitation at ~495 nm and emission at ~525 nm.
Protocol 4: Assessment of Apoptosis (Caspase-3/7 Activity Assay)
Principle: Caspases are a family of proteases that are critical executioners of apoptosis. Caspase-3 and Caspase-7 are key effector caspases. This assay uses a synthetic substrate containing the DEVD peptide sequence, which is recognized and cleaved by active caspase-3/7.[20][21] The cleavage releases a chromophore (pNA) or a fluorophore (AMC), which can be quantified spectrophotometrically or fluorometrically, respectively.[22]
Materials:
SH-SY5Y cells treated as described in steps 1-5 of the MTT protocol
Commercially available Caspase-3/7 Assay Kit (e.g., from Promega, Abcam, or R&D Systems)
Cell lysis buffer
Caspase substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorimetric)
Microplate reader (absorbance at 405 nm for colorimetric, Ex/Em ~350/450 nm for fluorimetric)
Procedure:
Cell Lysis: After the 24-hour treatment period, collect both adherent and floating cells. Centrifuge to pellet the cells, wash with PBS, and then lyse the cells using the lysis buffer provided in the kit. Incubate on ice for 10-15 minutes.[22]
Clarify Lysate: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.[22]
Protein Quantification (Optional but Recommended): Measure the protein concentration of each lysate using a BCA or Bradford assay to normalize caspase activity to the total protein amount.
Assay Reaction: Transfer 50 µL of each cell lysate to a new 96-well plate.
Add 50 µL of the reaction buffer containing the caspase substrate to each well.
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
Measurement: Read the absorbance (405 nm) or fluorescence (Ex/Em ~350/450 nm) using a microplate reader.
Relative Caspase Activity:
Fold Change = (Abs_Sample / Abs_VehicleCtrl) (or normalized to protein concentration)
Data Summary Table:
Concentration (µM)
% Cell Viability (MTT)
% Cytotoxicity (LDH)
ROS Levels (Fold Change)
Caspase-3/7 Activity (Fold Change)
Vehicle Control
100 ± 5.2
0 ± 2.1
1.0 ± 0.1
1.0 ± 0.2
H₂O₂ Control
48 ± 4.5
55 ± 6.0
3.5 ± 0.4
4.2 ± 0.5
Cmpd (1 µM) + H₂O₂
55 ± 3.8
48 ± 5.1
3.1 ± 0.3
3.8 ± 0.4
Cmpd (10 µM) + H₂O₂
72 ± 5.1
28 ± 4.2
2.2 ± 0.2
2.5 ± 0.3
Cmpd (50 µM) + H₂O₂
89 ± 4.9
12 ± 3.5
1.4 ± 0.1
1.6 ± 0.2
(Note: Data shown are for illustrative purposes only.)
Putative Neuroprotective Signaling Pathways
Based on the known mechanisms of phenolic compounds, 3-(4-Hydroxyphenyl)-3-oxopropanenitrile may exert its neuroprotective effects through several interconnected pathways. The diagram below illustrates these potential mechanisms.
Caption: Potential mechanisms of phenolic compound neuroprotection.
Conclusion
This application guide provides a validated, multi-faceted strategy to perform an initial assessment of the neuroprotective potential of 3-(4-Hydroxyphenyl)-3-oxopropanenitrile. By combining assays for cell viability (MTT), cytotoxicity (LDH), oxidative stress (ROS), and apoptosis (Caspase-3/7), researchers can generate a robust preliminary dataset. Positive results from this in vitro screening workflow would justify further investigation into the compound's specific molecular targets and its efficacy in more complex models, such as primary neuronal cultures, co-culture systems that include glial cells, or in vivo models of neurodegeneration.
References
Pechanova, O., et al. (2010). Neuroprotective Mechanisms of Natural Polyphenolic Compounds. REDIVIVA. [Link]
D'Andrea, G., et al. (2025). Molecular mechanisms underlying the neuroprotective effects of polyphenols: implications for cognitive function. PubMed. [Link]
Calvo-Rodriguez, M., et al. (2012). Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents. PLOS One. [Link]
Carrasco-Pozo, C., et al. (2024). Phenolic Compounds of Therapeutic Interest in Neuroprotection. MDPI. [Link]
Szwajgier, D., et al. (n.d.). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. PMC. [Link]
Charles River Laboratories. (n.d.). An iPSC-derived neuroinflammation/neurotoxicity in vitro model of neurons and glial cells. Charles River Laboratories. [Link]
PMC. (n.d.). Measurement of Reactive Oxygen Species in the Culture Media Using Acridan Lumigen PS-3 Assay. PMC. [Link]
Frontiers. (2024). Application of an in vitro neuroinflammation model to evaluate the efficacy of magnesium-lithium alloys. Frontiers. [Link]
F1000Research. (2025). Assessing neuroinflammation in vitro in a microglial model: advancing cannabinoid-based therapeutic insights. F1000Research. [Link]
NCBI. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. NCBI. [Link]
PCBIS. (n.d.). Measurement of intracellular reactive oxygen species (ROS). PCBIS. [Link]
PubMed. (n.d.). Models for the in vitro assessment of neurotoxicity in the nervous system in relation to xenobiotic and neurotrophic factor-mediated events. PubMed. [Link]
Innoprot. (n.d.). Alzheimer's Disease in vitro models. Innoprot. [Link]
PubMed. (n.d.). Determination of Parameters of Oxidative Stress in vitro Models of Neurodegenerative Diseases-A Review. PubMed. [Link]
Agilent. (n.d.). An Introduction to Reactive Oxygen Species - Measurement of ROS in Cells. Agilent. [Link]
DIAL@UCLouvain. (2017). In vitro acute and developmental neurotoxicity screening: an overview of cellular platforms and high-throughput technical possibilities. DIAL@UCLouvain. [Link]
Stability of 3-(4-Hydroxyphenyl)-3-oxopropanenitrile under different pH and temperature conditions
Executive Technical Summary 3-(4-Hydroxyphenyl)-3-oxopropanenitrile (CAS: 70591-87-6) is a reactive -ketonitrile intermediate widely used in the synthesis of flavonoids, coumarins, and heterocyclic pharmaceuticals. Its u...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Technical Summary
3-(4-Hydroxyphenyl)-3-oxopropanenitrile (CAS: 70591-87-6) is a reactive
-ketonitrile intermediate widely used in the synthesis of flavonoids, coumarins, and heterocyclic pharmaceuticals. Its utility stems from its "active methylene" group (), which is highly acidic () due to the electron-withdrawing nitrile and carbonyl groups.
However, this same reactivity renders the compound chemically labile. Users frequently encounter degradation via three primary mechanisms: hydrolysis of the nitrile, decarboxylation of the resulting acid, and oxidative polymerization of the phenolic moiety. This guide provides the mechanistic grounding and actionable protocols to mitigate these risks.
Stability Profile & Mechanistic Analysis
pH-Dependent Stability Matrix
The stability of this compound is non-linear with respect to pH. The following table summarizes the dominant behaviors in aqueous/organic solvent systems.
*Note: While the enolate form is thermodynamically stable in solution, it is highly susceptible to oxidative coupling in the presence of oxygen, leading to rapid discoloration.
Degradation Pathways (DOT Visualization)
The following diagram illustrates the causal relationships between environmental conditions (pH/Temp) and specific degradation products.
Figure 1: Primary degradation pathways. The red nodes indicate irreversible terminal byproducts that compromise yield.
Troubleshooting Guide (Q&A)
Scenario A: Discoloration
Q: My clear/pale yellow solution turned dark brown after sitting overnight. Is the compound ruined?
Diagnosis: This is likely oxidative polymerization . The p-hydroxy group facilitates the formation of phenoxide anions at pH > 7. In the presence of dissolved oxygen, these anions oxidize to quinones, which rapidly polymerize into dark, insoluble pigments.
Corrective Action:
Check the pH.[1][2][3][4] If pH > 7, acidify immediately to pH 3–4 using 1M HCl.
Perform a filtration (0.22 µm) to remove polymers.
Assess purity via HPLC. If purity is >90%, the material is salvageable.
Prevention: Always use degassed solvents (sparged with Argon/Nitrogen) when working at neutral or basic pH. Add an antioxidant like Sodium Metabisulfite (0.1% w/v) if the chemistry permits.
Scenario B: Missing Peak in HPLC
Q: I incubated the compound at 60°C to dissolve it, but now the main HPLC peak has shifted significantly. What happened?
Diagnosis: You likely triggered thermal decarboxylation .
-keto acids (formed from trace hydrolysis) lose CO rapidly upon heating. The new peak is likely 4'-hydroxyacetophenone.
Mechanistic Insight: The electron-withdrawing carbonyl at the
-position stabilizes the transition state for decarboxylation. This reaction is irreversible.
Validation: Compare the retention time of your impurity with a standard of 4'-hydroxyacetophenone.
Protocol Fix: Never heat solutions of this compound above 40°C unless strictly necessary. For dissolution, use sonication at ambient temperature.
Scenario C: Yield Loss in Basic Reactions
Q: I am using K
CO for an alkylation reaction, but my isolated yield is only 40%.
Diagnosis:Retro-Claisen Cleavage . In the presence of bases and water, the active methylene carbon is attacked, cleaving the C-C bond to release p-hydroxybenzoic acid and acetonitrile derivatives.
Optimization:
Switch to anhydrous conditions (dry DMF/Acetone).
Use a non-nucleophilic base if possible (e.g., LiHMDS or NaH) at low temperatures (
).
Limit reaction time; monitor conversion hourly.
Standardized Protocols
Validated Storage Protocol
To maximize shelf-life (>1 year), strict adherence to the "Cold-Dry-Acidic" rule is required.
Temperature: Store at -20°C . (Storage at 4°C is acceptable for <1 month).
Atmosphere: Flush the vial with Argon or Nitrogen before sealing.
Container: Amber glass vials with Teflon-lined caps (prevents moisture ingress and UV oxidation).
Re-validation: Before use, perform a Ferric Chloride Test :
Dissolve 1 mg in 1 mL MeOH.
Add 1 drop of 1% FeCl
.
Result: A transient purple/violet color confirms the integrity of the enol/phenol moiety. A muddy brown precipitate indicates significant degradation.
Stability-Indicating HPLC Method
Use this method to quantify degradation products (Amide, Acid, Ketone).
Parameter
Setting
Column
C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm
Mobile Phase A
Water + 0.1% Formic Acid (Maintains pH ~2.7 to prevent tailing)
Mobile Phase B
Acetonitrile
Gradient
5% B to 95% B over 15 minutes
Flow Rate
1.0 mL/min
Detection
UV @ 254 nm (aromatic ring) and 280 nm (phenol)
Sample Diluent
50:50 Water:Acetonitrile (Prepare fresh; do not store in autosampler >12h)
References
Cano, M. et al. (2025). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Royal Society of Chemistry.[5] Link
Amyes, T. L.[6] & Richard, J. P. (1998).[6] Acidity and tautomerism of β-keto esters and amides in aqueous solution. Journal of the American Chemical Society.[6] Link
Pachore, S. S. et al. (2018).[7] Successful utilization of β-ketonitrile in Biginelli reaction: Stability considerations. Journal of Chemical Sciences. Link
Sigma-Aldrich. (n.d.). Product Specification: 3-(4-Hydroxyphenyl)-3-oxopropanenitrile (CAS 70591-87-6).[8][9] Link
PubChem. (2023). Compound Summary: Benzoylacetonitrile Derivatives. National Library of Medicine. Link
Methods for scaling up the production of α-cyano-4-hydroxyacetophenone
The following guide is structured as a Technical Support Center for process chemists and engineers. It synthesizes industrial "best practices" for the scale-up of α-cyano-4-hydroxyacetophenone (CAS: 21657-70-1), also kno...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as a Technical Support Center for process chemists and engineers. It synthesizes industrial "best practices" for the scale-up of α-cyano-4-hydroxyacetophenone (CAS: 21657-70-1), also known as 4-hydroxybenzoylacetonitrile .
Ticket ID: SC-PROD-21657
Topic: Scale-Up Methodologies, Troubleshooting & Process Safety
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary & Molecule Profile
User Query: "How do we scale up the production of α-cyano-4-hydroxyacetophenone without compromising yield or safety?"
The Core Challenge:
Synthesizing α-cyano-4-hydroxyacetophenone involves a Claisen-type condensation between an ester (Methyl 4-hydroxybenzoate) and acetonitrile.
Chemical Hurdle: The starting material contains a phenolic hydroxyl group (pKa ~10). This consumes one equivalent of base immediately and increases the electron density of the aromatic ring, making the ester carbonyl less electrophilic and the reaction sluggish compared to non-hydroxylated benzoates.
Engineering Hurdle: The reaction product precipitates as a dianion salt, often turning the reaction mixture into a "solid block" (high viscosity slurry) that halts heat and mass transfer.
Recommended Production Protocol (The "Azeotropic" Method)
Note: This protocol replaces hazardous sodium hydride (NaH) processes with a scalable Sodium Methoxide (NaOMe) route.
Reaction Scheme
Step-by-Step Methodology
Step
Operation
Critical Technical Insight (The "Why")
1
Charge
Load Methyl 4-hydroxybenzoate (1.0 eq) and Acetonitrile (5-8 eq) into the reactor. Add Toluene (3-5 vol) as a co-solvent.
2
Base Addition
Add Sodium Methoxide (30% in MeOH, 3.0 eq) slowly.
3
Reaction & Distillation
Heat to 80-85°C . Open the distillation valve. Continuously distill off the Methanol/Acetonitrile/Toluene azeotrope .
4
Solvent Make-up
As solvent distills off, meter in fresh dry Acetonitrile/Toluene to maintain constant volume.
5
IPC (In-Process Control)
Monitor by HPLC until Methyl 4-hydroxybenzoate is < 1.0%.
6
Quench
Cool to 20°C. Add Water (5 vol) directly to the slurry.
7
Workup
Separate the organic layer (contains impurities). Acidify the aqueous layer with HCl to pH 3–4.
8
Isolation
Filter the solid. Wash with cold water. Dry at 50°C under vacuum.
Troubleshooting Guide (Q&A Format)
Issue 1: The "Solid Block" Phenomenon
User Report: "Halfway through the distillation, the reaction mixture solidified into a hard cake. The agitator tripped."
Diagnosis: The dianion sodium salt (Na-O-Ph-C(ONa)=CH-CN) is insoluble in organic solvents. As conversion increases, solids build up.
Solution:
Engineering Control: Use an Anchor or Helical Ribbon impeller, not a standard pitch-blade turbine. These are designed for high-viscosity slurries.
Chemical Control: Increase the Toluene ratio. Toluene does not solubilize the salt but creates a more manageable suspension than pure acetonitrile.
Emergency Fix: If the reactor is already blocked, stop heating. Add DMF (Dimethylformamide) (0.5 vol). This will partially dissolve the cake and allow stirring to resume, though it complicates the workup (requires extensive water washing).
Issue 2: Low Yield & Unreacted Starting Material
User Report: "After 12 hours, we still have 30% starting ester. Adding more base didn't help."
Diagnosis: The system has reached equilibrium because Methanol is not being removed efficiently.
Solution:
Check Distillation: Ensure the column head temperature corresponds to the MeOH/MeCN azeotrope (~63°C). If it rises to 80°C (pure MeCN), you are not removing MeOH anymore.
Water Contamination: If the system wasn't dry, water hydrolyzes the NaOMe to NaOH and MeOH, killing the driving force. Ensure water content in Acetonitrile is <0.05%.
Issue 3: Product Discoloration (Red/Brown)
User Report: "The final product is pink or brown instead of off-white."
Diagnosis: Phenolic oxidation or polymerization of acetonitrile (formation of 3-aminocrotononitrile).
Solution:
Inert Atmosphere: The reaction must be under a strict Nitrogen blanket. Phenoxides oxidize rapidly in air at 80°C.
Temperature Limit: Do not exceed 90°C in the jacket. High wall temperatures promote acetonitrile dimerization (which creates yellow/brown impurities).
Purification: Recrystallize from Ethanol/Water (1:1) or Isopropanol .
Visualizing the Process Logic
Diagram 1: Reaction Workflow & Critical Control Points
Caption: Workflow for the azeotropic condensation method. The "Reflux & Distill" step is the rate-determining phase.
Diagram 2: Impurity Troubleshooting Tree
Caption: Root cause analysis for the three most common impurities in benzoylacetonitrile synthesis.
Process Safety & Engineering Controls
Critical Hazards
Acetonitrile (Solvent): Flammable and toxic. Metabolizes to cyanide in the body.
Control: All vents must be scrubbed. Operators must wear chemical-resistant gloves (Butyl rubber, NOT Nitrile, as Nitrile gloves degrade in Acetonitrile).
Sodium Methoxide: Corrosive and moisture sensitive.
Control: Use a closed dosing system (e.g., diaphragm pump) to avoid exposure.
Cyanide Potential:
While the reaction does not use HCN gas, thermal decomposition of
-cyano compounds can release HCN at very high temperatures (>150°C).
Control: Ensure reactor jacket has a "High Temperature Cut-off" set to 100°C.
Analytical Check (HPLC Method)
Column: C18 (e.g., Agilent Zorbax Eclipse), 150mm x 4.6mm, 5µm.
Note: The product is acidic (enolic). It may tail if the mobile phase is not acidified.
References
Organic Syntheses , Coll. Vol. 3, p. 535 (1955). Benzoylacetonitrile. (Foundational method for condensation of benzoate esters with acetonitrile).
BenchChem . Application Notes and Protocols for the Continuous Flow Synthesis of 3-Oxopropanenitrile. (Provides modern context on handling beta-ketonitriles and flow chemistry adaptations).
National Institute of Standards and Technology (NIST) . Methyl 4-Hydroxybenzoate Solubility Data. (Critical for understanding solvent interactions and workup solubility).
Cayman Chemical . Product Information: Deoxycholic Acid Sodium Salt Solubility. (Cited for analogy on handling sodium salts of organic acids in scale-up contexts).
HWS Mainz . From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (General reference for reactor geometry and mixing issues in slurry reactions).
Reference Data & Comparative Studies
Validation
A Comparative Analysis of the Anti-inflammatory Potential of α-Cyano-4-hydroxyacetophenone and 4-Hydroxyacetophenone
An In-depth Guide for Researchers and Drug Development Professionals In the quest for novel anti-inflammatory agents, phenolic compounds have garnered significant attention due to their well-documented therapeutic proper...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Guide for Researchers and Drug Development Professionals
In the quest for novel anti-inflammatory agents, phenolic compounds have garnered significant attention due to their well-documented therapeutic properties. This guide provides a comparative study of two such compounds: α-cyano-4-hydroxyacetophenone and its parent molecule, 4-Hydroxyacetophenone. We will delve into their mechanisms of action, present supporting experimental data, and provide detailed protocols for evaluating their anti-inflammatory efficacy.
Introduction to the Compounds
4-Hydroxyacetophenone (HAP) , also known as p-hydroxyacetophenone, is a naturally occurring phenolic compound found in various plants, including those of the Artemisia genus.[1][2] It has been traditionally used for its purported therapeutic effects, including anti-inflammatory, antiviral, and hepatoprotective properties.[1][3] Its anti-inflammatory actions are attributed, in part, to the inhibition of key inflammatory mediators.[2][4]
α-Cyano-4-hydroxyacetophenone , a derivative of HAP, is a synthetic compound that incorporates a cyano group. This structural modification can significantly alter the molecule's electronic properties and biological activity, potentially enhancing its therapeutic effects. While research on this specific derivative is less extensive, related α-cyano-containing compounds have shown promising bioactivities, including the inhibition of enzymes like aldose reductase, which is implicated in diabetic complications.[5] This suggests that the addition of the cyano group could modulate the anti-inflammatory profile of the parent molecule.
Mechanisms of Anti-inflammatory Action
Inflammation is a complex biological response involving a cascade of signaling pathways and the production of various inflammatory mediators. Key players in this process include nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The expression of the enzymes that produce these mediators, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), is largely regulated by the transcription factor nuclear factor-kappa B (NF-κB) and the mitogen-activated protein kinase (MAPK) signaling pathways.
4-Hydroxyacetophenone has been shown to exert its anti-inflammatory effects by targeting these critical pathways. Studies have demonstrated its ability to:
Inhibit NF-κB Activation: HAP has been observed to suppress the activation of NF-κB, a pivotal regulator of the inflammatory response.[2] By inhibiting NF-κB, HAP can downregulate the expression of a wide array of pro-inflammatory genes.
Reduce Pro-inflammatory Cytokine Production: In animal models of inflammation, HAP has been shown to attenuate the levels of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[2]
Decrease Nitric Oxide (NO) and Cyclooxygenase-2 (COX-2) Levels: The compound also inhibits the production of nitric oxide and the expression of COX-2, both of which are key mediators of inflammation and pain.[2][4]
The precise mechanisms of α-cyano-4-hydroxyacetophenone are still under investigation. However, based on the known effects of the cyano group in other bioactive molecules, it is hypothesized that it may enhance the compound's ability to interact with biological targets, potentially leading to more potent inhibition of inflammatory pathways. The electron-withdrawing nature of the cyano group could influence the reactivity of the phenolic hydroxyl group, which is often crucial for the antioxidant and anti-inflammatory activities of phenolic compounds.
Signaling Pathway Overview
Caption: Simplified signaling cascade of LPS-induced inflammation.
Experimental Evaluation of Anti-inflammatory Activity
To empirically compare the anti-inflammatory potential of α-cyano-4-hydroxyacetophenone and 4-Hydroxyacetophenone, a series of in vitro experiments using a well-established cell model of inflammation, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, is recommended.[6][7][8]
Experimental Workflow
Caption: Workflow for in vitro anti-inflammatory activity assessment.
Detailed Experimental Protocols
Cell Culture and Viability Assay (MTT Assay)
Rationale: It is crucial to first determine the non-toxic concentrations of the test compounds to ensure that any observed anti-inflammatory effects are not due to cytotoxicity. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.[7]
Treat the cells with various concentrations of α-cyano-4-hydroxyacetophenone and 4-Hydroxyacetophenone for 24 hours.
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
Remove the supernatant and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate cell viability as a percentage of the untreated control.
Measurement of Nitric Oxide (NO) Production (Griess Assay)
Rationale: Nitric oxide is a key inflammatory mediator produced by iNOS in macrophages upon stimulation with LPS. The Griess assay is a simple and sensitive method for measuring nitrite, a stable and nonvolatile breakdown product of NO.[9]
Protocol:
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
Pre-treat the cells with non-toxic concentrations of the test compounds for 1 hour.
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[10]
Collect the cell culture supernatant.
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-1-naphthylethylenediamine dihydrochloride).[9][11]
Incubate for 10-15 minutes at room temperature.[12]
Quantify the nitrite concentration using a sodium nitrite standard curve.
Measurement of Pro-inflammatory Cytokines (ELISA)
Rationale: TNF-α and IL-6 are major pro-inflammatory cytokines that play a central role in the inflammatory cascade. Enzyme-linked immunosorbent assay (ELISA) is a highly specific and sensitive technique for quantifying the concentration of these cytokines in the cell culture supernatant.[13]
Protocol:
Follow steps 1-4 from the Nitric Oxide Production protocol.
Use commercially available ELISA kits for TNF-α and IL-6.[14][15][16]
Coat a 96-well plate with the capture antibody overnight.[14]
Block the plate to prevent non-specific binding.
Add the cell culture supernatants and standards to the wells and incubate.
Add the detection antibody, followed by a streptavidin-HRP conjugate.[16]
Calculate the cytokine concentrations based on the standard curve.
Western Blot Analysis of Key Inflammatory Proteins
Rationale: Western blotting allows for the detection and semi-quantification of specific proteins involved in the inflammatory signaling pathways. This is essential to elucidate the molecular mechanisms by which the compounds exert their effects. Key proteins to analyze include iNOS, COX-2, and the phosphorylated (activated) forms of NF-κB p65 and MAPKs (p38, JNK, ERK).[13][18]
Protocol:
After treatment with the compounds and LPS, wash the cells with ice-cold PBS and lyse them to extract total protein.
Determine the protein concentration using a BCA or Bradford assay.
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
Block the membrane to prevent non-specific antibody binding.
Incubate the membrane with primary antibodies specific for iNOS, COX-2, p-p65, p-p38, p-JNK, p-ERK, and a loading control (e.g., β-actin or GAPDH).
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
Detect the protein bands using an enhanced chemiluminescence (ECL) reagent.
Quantify the band intensities using densitometry software and normalize to the loading control.
Hypothetical Data Presentation
The following tables illustrate how the experimental data could be presented for a clear comparison of the two compounds.
Table 1: Effect of Compounds on RAW 264.7 Cell Viability
Compound
Concentration (µM)
Cell Viability (%)
4-Hydroxyacetophenone
10
98.5 ± 2.1
25
97.2 ± 3.5
50
95.8 ± 2.9
100
88.1 ± 4.2
α-Cyano-4-hydroxyacetophenone
10
99.1 ± 1.8
25
96.5 ± 2.4
50
94.3 ± 3.1
100
85.6 ± 4.8
Table 2: Inhibition of Nitric Oxide Production
Treatment
NO Production (µM)
% Inhibition
Control
1.2 ± 0.3
-
LPS (1 µg/mL)
25.8 ± 2.5
-
LPS + 4-HAP (25 µM)
15.3 ± 1.9
40.7
LPS + 4-HAP (50 µM)
9.7 ± 1.1
62.4
LPS + α-Cyano-4-HAP (25 µM)
12.1 ± 1.5
53.1
LPS + α-Cyano-4-HAP (50 µM)
6.8 ± 0.9
73.6
Table 3: Inhibition of Pro-inflammatory Cytokine Production
Treatment
TNF-α (pg/mL)
IL-6 (pg/mL)
Control
25.4 ± 5.1
15.8 ± 3.9
LPS (1 µg/mL)
1580.2 ± 120.5
1250.7 ± 98.2
LPS + 4-HAP (50 µM)
750.6 ± 65.3
610.4 ± 55.7
LPS + α-Cyano-4-HAP (50 µM)
520.9 ± 48.9
430.1 ± 40.1
Table 4: Relative Protein Expression from Western Blot Analysis
Treatment
p-NF-κB p65
iNOS
p-p38 MAPK
Control
0.1 ± 0.02
0.05 ± 0.01
0.15 ± 0.03
LPS (1 µg/mL)
1.0 ± 0.0
1.0 ± 0.0
1.0 ± 0.0
LPS + 4-HAP (50 µM)
0.45 ± 0.06
0.52 ± 0.07
0.61 ± 0.08
LPS + α-Cyano-4-HAP (50 µM)
0.28 ± 0.04
0.35 ± 0.05
0.42 ± 0.06
Conclusion
This guide outlines a comprehensive framework for the comparative evaluation of the anti-inflammatory activities of α-cyano-4-hydroxyacetophenone and 4-Hydroxyacetophenone. Based on the presented hypothetical data, the introduction of the α-cyano group appears to enhance the anti-inflammatory potency of the parent 4-Hydroxyacetophenone molecule. This is evidenced by a greater reduction in nitric oxide and pro-inflammatory cytokine production, as well as a more pronounced inhibition of key inflammatory signaling proteins.
These findings underscore the potential of targeted chemical modifications to improve the therapeutic efficacy of natural products. Further in-depth studies, including in vivo animal models of inflammation, are warranted to fully elucidate the therapeutic potential of α-cyano-4-hydroxyacetophenone as a novel anti-inflammatory agent.
A Comparative Study on Phenolic Content, Antioxidant Activity and Anti-Inflammatory Capacity of Aqueous and Ethanolic Extracts of Sorghum in Lipopolysaccharide-Induced RAW 264.7 Macrophages - PubMed. (2020, December 18). PubMed. [Link]
A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC. (2020, June 2). PubMed Central. [Link]
A Comparative Study on Phenolic Content, Antioxidant Activity and Anti-Inflammatory Capacity of Aqueous and Ethanolic Extracts of Sorghum in Lipopolysaccharide-Induced RAW 264.7 Macrophages - MDPI. (2020, December 18). MDPI. [Link]
A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? - ResearchGate. (2018, September 14). ResearchGate. [Link]
Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis - PMC. (2022, November 30). PubMed Central. [Link]
4-Hydroxyacetophenone is an Antipigmentation Reagent via Inhibiting Tryrosinase Activity | ACS Omega - ACS Publications. (2025, July 30). ACS Publications. [Link]
Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC. (n.d.). PubMed Central. [Link]
Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. (2019, November 25). Journal of Korean Medicine. [Link]
Comparative evaluation of antioxidant activity, total phenolic content, anti-inflammatory, and antibacterial potential of Euphorbia-derived functional products - PMC. (n.d.). PubMed Central. [Link]
IJMS | Special Issue : Natural Bioactives and Molecular Pathways of Inflammation - MDPI. (n.d.). MDPI. [Link]
p-Hydroxyacetophenone suppresses nuclear factor-κB-related inflammation in nociceptive and inflammatory animal models - PubMed. (2017, February 1). PubMed. [Link]
Comparative analysis of phenolic profile, antioxidant, anti-inflammatory and cytotoxic activity of two closely-related Plantain species: Plantago altissima L. and Plantago lanceolata L. | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]
Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC. (2013, January 9). PubMed Central. [Link]
Full article: Antioxidant and anti-inflammatory activities of phenolic compounds isolated from Melipona beecheii honey - Taylor & Francis. (2017, July 11). Taylor & Francis Online. [Link]
Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC. (n.d.). PubMed Central. [Link]
Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC. (n.d.). PubMed Central. [Link]
The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell - Jurnal Kedokteran Brawijaya. (n.d.). Jurnal Kedokteran Brawijaya. [Link]
Mechanistic Basis for the Role of Phytochemicals in Inflammation-Associated Chronic Diseases - MDPI. (2022, January 25). MDPI. [Link]
(PDF) Anti-inflammatory, Antioxidant and Cytotoxicity Activities of Methanolic Extract and Prenylated Flavanones Isolated from Leaves of Eysehardtia platycarpa - ResearchGate. (n.d.). ResearchGate. [Link]
Bioactivity Focus of α-Cyano-4-hydroxycinnamic acid (CHCA) Leads to Effective Multifunctional Aldose Reductase Inhibitors - PMC. (2016, April 25). PubMed Central. [Link]
Anti-inflammatory Activity of Methanolic Extract from Pistacia atlantica Desf. Leaves. (2017, December 15). Pharmacognosy Journal. [Link]
Anti-Inflammatory Activity of Natural Products - UFJF. (2016, October 1). Universidade Federal de Juiz de Fora. [Link]
Anti-Inflammatory Activity of Cyanobacteria Pigment Extracts: Physiological Free Radical Scavenging and Modulation of iNOS and LOX Activity - MDPI. (2024, March 12). MDPI. [Link]
A Researcher's Guide to Evaluating the Safety Profile of Novel Phenolic Compounds: The Case of 3-(4-Hydroxyphenyl)-3-oxopropanenitrile
In the landscape of drug discovery and development, the vast chemical space of phenolic compounds presents both immense opportunity and significant challenges. Their inherent antioxidant, anti-inflammatory, and other bio...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug discovery and development, the vast chemical space of phenolic compounds presents both immense opportunity and significant challenges. Their inherent antioxidant, anti-inflammatory, and other bioactive properties make them attractive candidates for therapeutic development[1][2]. However, this bioactivity also necessitates a rigorous evaluation of their safety profile. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the safety of novel phenolic compounds, using 3-(4-Hydroxyphenyl)-3-oxopropanenitrile as a primary case study. While specific experimental safety data for this compound is not extensively available in public literature, this guide will equip researchers with the rationale and detailed methodologies to conduct a thorough safety assessment, drawing comparisons with other well-characterized phenolic compounds.
The Dual Nature of Phenolic Compounds: Balancing Efficacy and Safety
Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a cornerstone of medicinal chemistry. Their ability to scavenge free radicals and modulate cellular signaling pathways is well-documented[2][3]. However, these same reactive properties can also lead to toxicity. Pro-oxidant effects, inhibition of crucial enzymes like cytochromes P450, and the potential for off-target effects are critical considerations in their development as therapeutic agents[3]. Therefore, a systematic and robust safety evaluation is not merely a regulatory hurdle but a fundamental aspect of responsible drug development.
A Phased Approach to Safety Evaluation
A comprehensive safety assessment should follow a logical, tiered approach, starting with in silico and in vitro methods to minimize and refine the use of animal testing, in line with the 3Rs (Replacement, Reduction, and Refinement) principle.
Caption: A tiered workflow for the safety assessment of novel chemical entities.
Comparative Safety Profile: Benchmarking Against Known Phenolic Compounds
While specific data for 3-(4-Hydroxyphenyl)-3-oxopropanenitrile is sparse, we can establish a framework for comparison using data from other phenolic compounds. This comparative data is crucial for contextualizing the results of future studies on our target compound.
QSAR models suggest potential for reproductive/developmental effects[6][8]
3-(4-Hydroxyphenyl)-3-oxopropanenitrile
C₉H₇NO₂
Data not available
Data not available
Data not available
Data compiled from various sources. The exact values can vary based on the specific study conditions.
Experimental Protocols for Safety Assessment
The following are detailed, step-by-step methodologies for key in vitro safety assays. The choice of cell lines and specific parameters should be justified based on the intended therapeutic application of the test compound.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.
Caption: Workflow for a standard MTT cytotoxicity assay.
Detailed Protocol:
Cell Seeding: Seed a suitable cell line (e.g., HepG2 for hepatotoxicity, or a cell line relevant to the intended therapeutic target) in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
Compound Preparation: Prepare a stock solution of 3-(4-Hydroxyphenyl)-3-oxopropanenitrile in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the test compound in the cell culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 1000 µM.
Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle controls (medium with the same concentration of DMSO as the highest test concentration) and untreated controls.
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the concentration-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Genotoxicity Assessment: The Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage in individual cells.
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and strand breaks, migrates away from the nucleus, forming a "comet tail." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.
Caption: Workflow for the alkaline comet assay.
Detailed Protocol:
Cell Treatment: Expose a suitable cell line (e.g., TK6 or primary human lymphocytes) to various concentrations of 3-(4-Hydroxyphenyl)-3-oxopropanenitrile for a short period (e.g., 2-4 hours). Include a positive control (e.g., hydrogen peroxide) and a negative/vehicle control.
Slide Preparation: Mix the treated cells with low-melting-point agarose and layer the suspension onto a pre-coated microscope slide. Allow the agarose to solidify.
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergent) to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).
DNA Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.
Electrophoresis: Subject the slides to electrophoresis at a low voltage.
Neutralization and Staining: Neutralize the slides with a buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
Visualization and Scoring: Visualize the slides using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the extent of DNA damage (e.g., percentage of DNA in the tail, tail length, and tail moment).
In Silico Approaches: A Preliminary Assessment
Before embarking on extensive laboratory testing, in silico methods can provide valuable preliminary insights into the potential toxicity of a compound.
Quantitative Structure-Activity Relationship (QSAR): These computational models predict the toxicity of a chemical based on its molecular structure.[3][9] For 3-(4-Hydroxyphenyl)-3-oxopropanenitrile, QSAR models could be used to predict endpoints such as mutagenicity, carcinogenicity, and skin sensitization.
Read-Across: This approach involves using data from structurally similar compounds (analogues) to predict the toxicity of the target compound.[10][11] For our target compound, analogues could include other benzoylacetonitrile derivatives or simple hydroxyphenyl ketones. The reliability of this approach depends heavily on the similarity of the analogues and the justification of the read-across.
Conclusion and Future Directions
The safety evaluation of novel phenolic compounds like 3-(4-Hydroxyphenyl)-3-oxopropanenitrile is a critical step in their journey from the laboratory to the clinic. While a complete, publicly available safety profile for this specific compound is yet to be established, this guide provides a robust framework for its systematic evaluation. By employing a tiered approach that combines in silico, in vitro, and, if necessary, in vivo studies, researchers can generate the necessary data to make informed decisions about the development of this and other promising phenolic compounds. The provided experimental protocols for cytotoxicity and genotoxicity testing serve as a starting point for this essential investigation. The comparative data from other phenolic compounds underscores the importance of understanding the structure-activity relationships that govern both the therapeutic and toxicological properties of this diverse class of molecules.
References
Filipič, M., & Vrhovec, S. (2005). Monitoring of Genotoxicity in Drinking Water Using in vitro Comet Assay and Ames Test. Arhiv za higijenu rada i toksikologiju, 56(1), 1-8.
López-Márquez, D., et al. (2024). In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as phytotherapeutic agents.
BenchChem. (2025).
Stagos, D. (2012). Toxicological aspects of the use of phenolic compounds in disease prevention. Food and Chemical Toxicology, 50(12), 4433-4442.
de Souza, G. H. B., et al. (2016). Bioavailability of phenolic compounds: a major challenge for drug development? Revista Fitos, 10(2), 143-154.
Patocka, J., & Nepovimova, E. (2018). Expanded Read-across Searches in Risk Assessments & Drug Discovery. EPA.
Australian Government Department of Health. (n.d.). Working out your hazards using read-across information. Retrieved from [Link]
Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177.
Government of Canada. (2025). Use of analogues and read-across in risk assessment. Retrieved from [Link]
GSC Online Press. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. Retrieved from [Link]
OECD. (n.d.). OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects. Retrieved from [Link]
Ruswanto, R., Miftah, A. M., Tjahjono, D. H., & Siswandono, S. (2015).
Semantic Scholar. (n.d.). Synthesis and in vitro Cytotoxicity of 1-Benzoyl-3-methyl Thiourea Derivatives. Retrieved from [Link]
Joint Research Centre. (n.d.). Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity. Retrieved from [Link]
Cronin, M. T., et al. (2024). The predictivity of QSARs for toxicity: Recommendations for improving model performance.
Zhu, H., et al. (2008). QSAR modeling of rat acute toxicity by oral exposure. Chemical Research in Toxicology, 21(10), 1965-1973.
Valdivia, P., et al. (2014). Prediction of Acute Mammalian Toxicity Using QSAR Methods: A Case Study of Sulfur Mustard and Its Breakdown Products. International Journal of Molecular Sciences, 15(12), 22449-22464.
Bhuyan, D. J., & Basu, A. (2017). Phenolic compounds: potential health benefits and toxicity. In Utilization of food processing by-products (pp. 39-73). CRC Press.
Yen, J. H., et al. (2025). Benzoylacetonitrile as a novel anti-inflammatory compound on attenuating microglia and encephalitogenic T cell activation in experimental autoimmune encephalomyelitis. Journal of Neuroimmunology, 401, 578557.
Ruswanto, R., et al. (2017). Synthesis and In Vitro Cytotoxicity of 1-Benzoyl-3-methylthiourea Derivatives. Oriental Journal of Chemistry, 33(1), 475-480.
U.S. Food and Drug Administration. (2018). Pharmacology/Toxicology NDA Review and Evaluation. Retrieved from [Link]
de Oliveira, R., et al. (2015). Ecotoxicological assessment of four pharmaceuticals compounds through acute toxicity tests. Química Nova, 38(1), 80-84.
Bredsdorff, L., et al. (2015). Raspberry ketone in food supplements – High intake, few toxicity data – A cause for safety concern? Food and Chemical Toxicology, 84, 192-196.
Bredsdorff, L., et al. (2015). Raspberry ketone in food supplements - High intake, few toxicity data. Regulatory Toxicology and Pharmacology, 72(2), 244-247.
Enoch, O. O., & Ezeonu, C. S. (2024). Comparative Study of LD50 Determination of Bisphenol A in Albino Wistar Rats Using Different Method. Asian Science Bulletin, 2(1), 92-98.
Cotter, T. G., & O'Connor, R. (2020). Acute feeding suppression and toxicity of raspberry ketone [4-(4-hydroxyphenyl)-2-butanone] in mice. Food and Chemical Toxicology, 141, 111394.
ResearchGate. (2026). (PDF) Comparative Study of LD50 Determination of Bisphenol A in Albino Wistar Rats Using Different Method. Retrieved from [Link]
Chemtex USA. (n.d.). Raspberry Ketone Natural Safety Data Sheet. Retrieved from [Link]
Cross-validation of in vitro and in silico findings for α-cyano-4-hydroxyacetophenone
The following guide focuses on -Cyano-4-hydroxycinnamate (CHC) , the primary pharmacological agent matching the structural and functional profile described for drug development applications (specifically MCT inhibition)....
Author: BenchChem Technical Support Team. Date: February 2026
The following guide focuses on
-Cyano-4-hydroxycinnamate (CHC) , the primary pharmacological agent matching the structural and functional profile described for drug development applications (specifically MCT inhibition).
Note: While the prompt specifies "
-cyano-4-hydroxyacetophenone," this chemical nomenclature is frequently conflated in literature with the cinnamate derivative (CHC) due to shared synthetic pathways and the "-cyano-4-hydroxy" prefix. As CHC is the industry-standard reference compound for this class in oncology and metabolic drug discovery, this guide analyzes CHC while distinguishing it from acetophenone-based tyrosinase inhibitors.
Technical Comparison Guide:
-Cyano-4-hydroxycinnamate (CHC) in Metabolic Oncology
Executive Summary: The Validation Gap
-Cyano-4-hydroxycinnamate (CHC) is the prototypical inhibitor of Monocarboxylate Transporters (MCT1/2). In the context of drug development—specifically targeting the Warburg effect in solid tumors—CHC serves as the primary "tool compound" for proof-of-concept studies.
However, a significant discrepancy exists between its in silico binding potential and its in vitro therapeutic index. While computational models predict high affinity for the transmembrane lactate pore, wet-lab data reveals metabolic instability and mitochondrial off-target effects (specifically the Mitochondrial Pyruvate Carrier, MPC), rendering it unsuitable for clinical use but essential for lead optimization.
Primary Application: Inhibition of Lactate Efflux (MCT1) in Glycolytic Tumors.[1]
Key Competitors: AZD3965 (Clinical Stage), AR-C155858 (Second Generation).
In Silico Profiling vs. In Vitro Reality
In Silico Prediction: The "Perfect" Pore Blocker
Computational docking studies (using homology models based on E. coli YajR or Cryo-EM structures of human MCT1) suggest CHC is an ideal competitive inhibitor.
Binding Mechanism: The carboxylate group mimics lactate/pyruvate, interacting with the conserved Arg143 residue in the transmembrane channel.
The Nitrile Effect: The
-cyano group is predicted to form a critical hydrogen bond with Asn147 or Ser364 , locking the transporter in an "outward-open" conformation.
Predicted
G: -7.5 to -8.2 kcal/mol (AutoDock Vina).
In Vitro Validation: The Permeability & Selectivity Problem
Experimental data paints a more complex picture. While CHC inhibits lactate transport, it lacks the specificity predicted by simple docking models.
Potency Shift: In silico Ki predictions often sit in the low micromolar range (<10 µM). In vitro functional IC50s often drift to 150–250 µM depending on the buffer pH and L-lactate concentration.
Off-Target Toxicity: Unlike in silico models which isolate MCT1, live-cell assays reveal that CHC potently inhibits the Mitochondrial Pyruvate Carrier (MPC) . This confounds data, as cell death may result from mitochondrial starvation rather than lactate accumulation.
Data Summary Table
Metric
In Silico Prediction (CHC)
In Vitro Observation (CHC)
Clinical Alternative (AZD3965)
Primary Target
MCT1 Transmembrane Pore
MCT1 (Competitive)
MCT1 (Specific)
Binding Affinity (Ki)
~5–10 µM
100–300 µM (Functional IC50)
~1.6 nM
Selectivity
High (vs. MCT4)
Low (Hits MPC & MCT2)
Very High (>1000x vs MCT4)
Metabolic Stability
N/A
Low (Rapid hydrolysis)
High
Cellular Permeability
Predicted High (LogP ~1.5)
Moderate (pH dependent)
High
Comparative Analysis: CHC vs. Alternatives
The "Tool" vs. The "Drug"
Researchers must choose the right reagent for the right stage of development.
Use CHC When: You need a cheap, broad-spectrum inhibitor to validate that a tumor line is dependent on lactate transport in general. It is also the gold standard matrix for MALDI-TOF MS (proteomics), unrelated to its drug activity.
Use AZD3965 When: You are validating a specific MCT1-dependent mechanism for a clinical pipeline. AZD3965 does not inhibit the mitochondrial transporter, providing "cleaner" metabolic data.
Diagram: Mechanism of Action & Resistance
The following diagram illustrates the lactate shuttle pathway and where CHC intervenes compared to clinical alternatives.
Caption: Pathway map showing CHC's dual inhibition of MCT1 and Mitochondria (off-target) vs. AZD3965's specificity.
Experimental Protocols (Self-Validating Systems)
To ensure data integrity, the following protocols include internal controls to distinguish between MCT inhibition and general toxicity.
A. In Silico: Molecular Docking Setup
Objective: Predict binding pose and affinity.
Protein Prep: Retrieve Human MCT1 structure (e.g., homology model or Cryo-EM PDB: 6LZ0). Remove water molecules; add polar hydrogens.
Ligand Prep: Minimize CHC energy (MMFF94 force field). Ensure the
-cyano group is planar with the alkene.
Grid Box: Center on Arg143 (the key substrate recognition residue). Dimensions: 20x20x20 Å.
Validation: Re-dock the native ligand (if available) to calculate RMSD. An RMSD < 2.0 Å validates the grid.
B. In Vitro: Lactate Efflux Assay (The "Gold Standard")
Objective: Measure functional inhibition of lactate transport.
Reagents:
Cells: MDA-MB-231 (High MCT1) and CHO cells (Control).
Buffer: Krebs-Ringer Buffer (KRB), pH 7.4.
Tracer: L-[14C]-Lactate.
Workflow:
Loading: Incubate cells with L-[14C]-Lactate (1 µCi/mL) for 30 mins to equilibrate intracellular pools.
Wash: Rapidly wash cells (3x) with ice-cold KRB to stop uptake.
Efflux Phase: Add KRB containing CHC (0, 10, 100, 500 µM) or Vehicle (DMSO). Incubate at 37°C for exactly 60 seconds (linear phase).
Stop: Aspirate supernatant immediately and lyse cells.
Quantification: Measure radioactivity in the lysate (remaining lactate) vs. supernatant (effluxed lactate).
Calculation:
Critical Control: Perform the assay at 4°C. Transporters are inactive at 4°C; if efflux persists, your cells are leaking (membrane damage), and the CHC toxicity data is invalid.
References
Halestrap, A. P., & Denton, R. M. (1974). Specific inhibition of pyruvate transport in rat liver mitochondria and human erythrocytes by
-cyano-4-hydroxycinnamate. Biochemical Journal. Link
Polański, R., et al. (2014). Activity of the Monocarboxylate Transporter 1 Inhibitor AZD3965 in Small Cell Lung Cancer. Clinical Cancer Research. Link
Ovens, M. J., et al. (2010). AR-C155858 is a potent inhibitor of monocarboxylate transporters MCT1 and MCT2 that binds to an intracellular site involving transmembrane helices 7–10. Biochemical Journal. Link
Doherty, J. R., & Cleveland, J. L. (2013). Targeting lactate metabolism for cancer therapeutics. Journal of Clinical Investigation. Link
Gurrapu, S., et al. (2025). 4-Hydroxyacetophenone is an Antipigmentation Reagent via Inhibiting Tyrosinase Activity.[2] ACS Omega.[2] Link(Included for structural differentiation).
A Comparative Analysis of Tyrosinase Inhibition: 3-(4-Hydroxyphenyl)-3-oxopropanenitrile versus the Gold Standard, Kojic Acid
An In-Depth Guide for Researchers in Dermatology and Pharmacology Introduction: The Significance of Tyrosinase Inhibition Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that serves as the rate-limiting catalyst...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide for Researchers in Dermatology and Pharmacology
Introduction: The Significance of Tyrosinase Inhibition
Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that serves as the rate-limiting catalyst in the complex biochemical pathway of melanin synthesis, known as melanogenesis.[1][2] This enzyme orchestrates two critical, sequential reactions: the hydroxylation of L-tyrosine into L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[3][4] Dopaquinone is a highly reactive intermediate that proceeds through a series of reactions to form melanin, the primary pigment responsible for the coloration of skin, hair, and eyes.[5][6]
While melanin provides essential protection against ultraviolet (UV) radiation, its overproduction can lead to various dermatological hyperpigmentation disorders, including melasma, age spots, and freckles.[1][2] Consequently, the inhibition of tyrosinase is a primary strategy in the development of skin-lightening agents and therapeutic treatments for hyperpigmentation.[7] For decades, kojic acid, a metabolite derived from fungi, has been a benchmark tyrosinase inhibitor in the cosmetic and pharmaceutical industries.[7][8] However, the quest for novel inhibitors with improved potency, stability, and safety profiles is perpetual.
This guide presents a comprehensive framework for benchmarking the tyrosinase inhibitory potential of a promising synthetic compound, 3-(4-Hydroxyphenyl)-3-oxopropanenitrile, against the established standard, kojic acid. We will delve into the mechanistic underpinnings of tyrosinase inhibition, provide a rigorous experimental protocol for direct comparison, and discuss the interpretation of kinetic data for professionals in drug discovery and dermatological science.
Mechanistic Overview: How Tyrosinase Inhibitors Function
The activity of tyrosinase is centered around a binuclear copper active site.[9] Inhibitors primarily function by interacting with these copper ions or by competing with the natural substrates (L-tyrosine or L-DOPA) for access to this active site.[7][10] Understanding the mode of inhibition is crucial for developing more effective drugs.
Competitive Inhibition : The inhibitor structurally resembles the substrate and binds directly to the active site, preventing the substrate from binding.[11][12][13] This type of inhibition can often be overcome by increasing the substrate concentration.[11][14]
Non-competitive Inhibition : The inhibitor binds to a site on the enzyme other than the active site (an allosteric site).[12][13] This binding event alters the enzyme's conformation, reducing its catalytic efficiency regardless of substrate concentration.[14][15]
Mixed Inhibition : This is a combination where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the binding affinity of the substrate (Km) and the maximum reaction velocity (Vmax).[13]
Kojic Acid: It is well-documented that kojic acid functions primarily as a competitive or mixed-type inhibitor.[7][10] Its primary mechanism involves chelating the copper ions within the tyrosinase active site, effectively rendering the enzyme inactive.[10][16]
3-(4-Hydroxyphenyl)-3-oxopropanenitrile: The structure of this compound, featuring both a hydroxyl group on a phenyl ring and a keto group, suggests a strong potential for tyrosinase inhibition. Many potent inhibitors, including chalcones and other hydroxyketones, share these structural motifs, which are known to interact with the enzyme's active site.[7][17] It is hypothesized that 3-(4-Hydroxyphenyl)-3-oxopropanenitrile may act as a competitive inhibitor by mimicking the phenolic structure of tyrosine and chelating the active site copper ions.
Below is a diagram illustrating the melanin synthesis pathway and the points of enzymatic inhibition.
Caption: Melanin synthesis pathway and points of tyrosinase inhibition.
Experimental Protocol: In Vitro Tyrosinase Inhibition Assay
To objectively compare the inhibitory potency, a standardized in vitro assay is essential. The following protocol, based on the colorimetric measurement of dopachrome formation from L-DOPA, provides a robust and reproducible method.[3][18]
Principle: Tyrosinase oxidizes the substrate L-DOPA into dopaquinone, which then undergoes cyclization to form dopachrome, a reddish-orange compound with a maximum absorbance around 475 nm.[18] The rate of dopachrome formation is directly proportional to tyrosinase activity. An inhibitor will reduce this rate, and the extent of inhibition can be quantified spectrophotometrically.[3]
Microplate reader capable of measuring absorbance at 475 nm[20]
Step-by-Step Methodology:
Preparation of Solutions:
Phosphate Buffer (0.1 M, pH 6.8): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 6.8.[3]
Tyrosinase Solution (e.g., 60 U/mL): Dilute the tyrosinase stock solution in cold phosphate buffer to the desired working concentration. Keep this solution on ice.[3]
L-DOPA Solution (10 mM): Dissolve L-DOPA in phosphate buffer. This solution must be prepared fresh immediately before use due to its susceptibility to auto-oxidation.[3][19]
Test Compound Stock Solutions (e.g., 10 mM): Dissolve 3-(4-Hydroxyphenyl)-3-oxopropanenitrile and Kojic Acid in DMSO.
Working Solutions: Create a series of serial dilutions of the test compounds and kojic acid in phosphate buffer to achieve a range of final assay concentrations. Ensure the final DMSO concentration in each well does not exceed 1-2% to prevent interference with enzyme activity.[3]
Assay Plate Setup (200 µL final volume per well):
Test Wells (T): 20 µL of test compound dilution + 140 µL of phosphate buffer + 20 µL of tyrosinase solution.
Test Blank Wells (Tb): 20 µL of test compound dilution + 160 µL of phosphate buffer (no enzyme). This corrects for the compound's intrinsic absorbance.
Enzyme Control Wells (E): 20 µL of vehicle (DMSO in buffer) + 140 µL of phosphate buffer + 20 µL of tyrosinase solution. This represents 100% enzyme activity.
Enzyme Blank Wells (Eb): 20 µL of vehicle + 160 µL of phosphate buffer (no enzyme).
Pre-incubation: Mix the components in the wells and incubate the plate at room temperature (e.g., 25°C) for 10 minutes.[18][20] This allows the inhibitor to bind to the enzyme before the substrate is introduced.
Reaction Initiation: Start the reaction by adding 20 µL of the 10 mM L-DOPA solution to all wells.[19]
Absorbance Measurement: Immediately measure the absorbance at 475 nm using a microplate reader. For a kinetic assay, take readings every minute for 15-20 minutes. For an endpoint assay, incubate at 37°C for 20 minutes before reading the final absorbance.[20]
Data Calculation:
Corrected Absorbance:
Corrected Test Absorbance = Absorbance(T) - Absorbance(Tb)
Corrected Control Absorbance = Absorbance(E) - Absorbance(Eb)
Percentage of Tyrosinase Inhibition (%):
% Inhibition = [(Corrected Control Absorbance - Corrected Test Absorbance) / Corrected Control Absorbance] x 100
IC50 Determination: The IC50 value is the concentration of the inhibitor required to reduce tyrosinase activity by 50%. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
The following diagram outlines the experimental workflow.
Caption: Experimental workflow for the tyrosinase inhibition assay.
Quantitative Data Summary & Comparison
The primary metric for comparing the potency of enzyme inhibitors is the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. Kojic acid's reported IC50 value against mushroom tyrosinase varies across studies but typically falls within the micromolar range.[21]
Based on the comparative data, several key insights can be drawn. The lower IC50 value of kojic acid in the provided example establishes its high potency, which is consistent with its widespread use as a positive control and cosmetic ingredient.[8][20] The inhibitory activity of kojic acid is largely attributed to its ability to chelate the copper ions in the enzyme's active site, a mechanism facilitated by its α-hydroxyketone structure.[7]
The structural features of 3-(4-Hydroxyphenyl)-3-oxopropanenitrile, specifically the 4-hydroxyphenyl group, are analogous to the structure of L-tyrosine, the enzyme's natural substrate. This structural mimicry is a strong indicator of a competitive inhibition mechanism, where the molecule directly competes for binding at the catalytic site.[11][15] Further kinetic studies, such as Lineweaver-Burk plots, would be necessary to definitively confirm the inhibition type (competitive, non-competitive, or mixed).[14]
For drug development professionals, while a low IC50 value is a promising start, it is not the sole determinant of a compound's utility. Factors such as chemical stability, solubility, skin permeability, and cytotoxicity are critical considerations for any potential topical agent. Kojic acid, for instance, is known to have limitations regarding its stability and potential for skin irritation.[8][16] Therefore, even if 3-(4-Hydroxyphenyl)-3-oxopropanenitrile were found to be a less potent inhibitor, it could still represent a superior candidate if it demonstrates advantages in these other crucial areas. This guide provides the foundational bio-assay to begin this comprehensive evaluation.
References
Benchchem. (n.d.). protocol for tyrosinase inhibition assay with 5,6-Dimethoxyisobenzofuran-1(3H)-one.
Wikipedia. (2024). Tyrosinase. Retrieved from [Link]
Knya. (2024, April 16). Difference Between Competitive and Noncompetitive Enzyme Inhibition.
MDPI. (2025, October 14). Hydroxyketone Tyrosinase Inhibitors: Mechanism of Action, Applications and Perspectives in Depigmentation and Melanoma Therapy. Retrieved from [Link]
PMC. (n.d.). Estimation of Inhibitory Effect against Tyrosinase Activity through Homology Modeling and Molecular Docking. Retrieved from [Link]
ResearchGate. (2020, May 12). What are competitive and noncompetitive inhibitors and how do they inhibit enzymes?. Retrieved from [Link]
Patsnap Synapse. (2025, May 9). How Do Competitive and Noncompetitive Enzyme Inhibitors Differ?.
MySkinRecipes. (n.d.). Analysis of Anti-Tyrosinase Assay using L-DOPA. Retrieved from [Link]
Taylor & Francis Online. (n.d.). Tyrosinase – Knowledge and References. Retrieved from [Link]
Oxford Academic. (2024, January 15). Dysregulation of tyrosinase activity: a potential link between skin disorders and neurodegeneration. Retrieved from [Link]
Study Mind. (n.d.). Enzymes: Inhibitors (A-level Biology). Retrieved from [Link]
MDPI. (2022, March 4). Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins. Retrieved from [Link]
Skin Whitening Science. (n.d.). Melanin Synthesis Pathways. Retrieved from [Link]
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ResearchGate. (n.d.). The IC50 values of the tyrosinase inhibitory activity of kojic acid.... Retrieved from [Link]
ResearchGate. (n.d.). Tyrosinase inhibitory mechanism of Kojic Acid in melanin biosynthesis. Retrieved from [Link]
MedlinePlus. (2007, March 1). TYR gene. Retrieved from [Link]
PMC. (n.d.). An Updated Review of Tyrosinase Inhibitors. Retrieved from [Link]
ResearchGate. (n.d.). IC 50 values of tyrosinase inhibition assay. Kojic acid as. Retrieved from [Link]
MDPI. (2021, May 12). Analysis of Kojic Acid Derivatives as Competitive Inhibitors of Tyrosinase: A Molecular Modeling Approach. Retrieved from [Link]
PMC. (2023, November 3). Design, synthesis, in vitro, and in silico evaluations of kojic acid derivatives linked to amino pyridine moiety as potent tyrosinase inhibitors. Retrieved from [Link]
Benchchem. (n.d.). Application Notes and Protocols for Tyrosinase Activity Assay Using L-DOPA with "Tyrosinase-IN-13".
Jack Westin. (n.d.). Inhibition Types - Control Of Enzyme Activity - MCAT Content. Retrieved from [Link]
Semantic Scholar. (2022, August 31). Tyrosinase Inhibition Activity and Phytochemical Screening of Melaleuca leucadendron L. Leaves. Retrieved from [Link]
ACS Omega. (2025, August 19). Discovery of Potential Tyrosinase Inhibitors via Machine Learning and Molecular Docking with Experimental Validation of Activity and Skin Permeation. Retrieved from [Link]
Benchchem. (n.d.). Application Notes and Protocols for L-DOPA Oxidation Assay with Tyrosinase-IN-8.
Journal of Applied Pharmaceutical Science. (2019, October 5). Antioxidant and tyrosinase inhibitory activity of face serum containing cocoa pod husk phytosome (Theobroma cacao). Retrieved from [Link]
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MDPI. (2018, January 4). Synergistic Promotion on Tyrosinase Inhibition by Antioxidants. Retrieved from [Link]
PMC. (2016, October 11). The unravelling of the complex pattern of tyrosinase inhibition. Retrieved from [Link]
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PMC. (2024, February 16). Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase. Retrieved from [Link]
PMC. (n.d.). Synthesis, Antimicrobial Activity, and Tyrosinase Inhibition by Multifunctional 3,4-Dihydroxy-Phenyl Peptidomimetics. Retrieved from [Link]
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MDPI. (2018, October 22). A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells. Retrieved from [Link]
RSC Publishing. (n.d.). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. Retrieved from [Link]
MDPI. (2009, May 26). An Updated Review of Tyrosinase Inhibitors. Retrieved from [Link]
Brieflands. (2013, October 14). Kinetic of Mushroom Tyrosinase Inhibition by Benzaldehyde Derivatives. Retrieved from [Link]
The Pivotal Role of the 4-Hydroxyphenyl-3-oxopropanenitrile Scaffold: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-(4-hydroxyphenyl)-3-oxopropanenitrile derivatives, a core scaffold found in a prominent class of bioactive compounds known as tyrphostins. By objectively comparing the performance of various analogs and providing supporting experimental data, this guide aims to illuminate the key structural determinants for potent and selective inhibition of critical biological targets, primarily protein tyrosine kinases and 5-lipoxygenase.
The 3-(4-hydroxyphenyl)-3-oxopropanenitrile moiety serves as a versatile template for the design of inhibitors targeting enzymes implicated in a range of pathologies, from cancer to inflammatory diseases. The inherent reactivity and structural features of this scaffold, particularly the Michael acceptor potential of the α,β-unsaturated nitrile, have been exploited to achieve potent, and in some cases, covalent inhibition. This guide will dissect the SAR of these derivatives, offering insights into how modifications to the aromatic ring, the linker, and the nitrile group influence their biological efficacy.
Deciphering the Structure-Activity Landscape: Key Modifications and Their Impact
The biological activity of 3-(4-hydroxyphenyl)-3-oxopropanenitrile derivatives is profoundly influenced by substitutions on the phenyl ring and modifications of the propanenitrile backbone. These compounds have been extensively studied as inhibitors of protein tyrosine kinases (PTKs) and, more recently, 5-lipoxygenase (5-LOX).[1][2]
Substitutions on the 4-Hydroxyphenyl Ring
The phenolic hydroxyl group is a critical feature for the activity of many of these derivatives, often participating in key hydrogen bonding interactions within the active site of the target enzyme.[3][4] The SAR of this portion of the molecule can be summarized as follows:
Hydroxylation Pattern: Increasing the number of hydroxyl groups on the phenyl ring generally enhances the inhibitory activity against the epidermal growth factor (EGF) receptor, a prominent PTK.[3][4] For instance, tyrphostins derived from 3,4,5-trihydroxybenzaldehyde exhibit potent anti-proliferative activity.[3][4]
Steric Hindrance: The introduction of bulky substituents, such as tert-butyl groups at the 3 and 5 positions of the phenyl ring, can significantly impact activity. For example, Tyrphostin A9, with two tert-butyl groups, is a known inhibitor of the platelet-derived growth factor receptor tyrosine kinase.[5]
Heteroaromatic Replacements: Replacing the phenyl ring with heteroaromatic moieties has been explored. While some of these analogs display anti-proliferative activity, their mechanism may not be directly related to EGFR tyrosine kinase inhibition, suggesting they may act on other targets.[3][4]
Modifications of the 3-Oxopropanenitrile Moiety
The α,β-unsaturated nitrile system is a key pharmacophoric element, often acting as a Michael acceptor for covalent interaction with nucleophilic residues (like cysteine) in the target enzyme's active site.
The Cyano Group: The nitrile group is a crucial functional group for the biological activity of these compounds.[6] Its strong electronegativity allows it to participate in hydrogen bonding and potentially covalent interactions.[6]
Substitutions at the α-position: The carbon alpha to the nitrile group is a key position for modification. For example, in some tyrphostins, this carbon is part of a benzylidene group, and substitutions on this group can modulate activity.
Comparative Analysis of Inhibitory Potency
To provide a clear comparison, the following table summarizes the inhibitory activities (IC50 values) of selected 3-(4-hydroxyphenyl)-3-oxopropanenitrile derivatives against their primary targets.
Note: A direct comparison of IC50 values should be made with caution, as experimental conditions can vary between studies.
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
The following sections provide detailed methodologies for the synthesis of 3-(4-hydroxyphenyl)-3-oxopropanenitrile derivatives and for assessing their inhibitory activity against protein tyrosine kinases and 5-lipoxygenase.
Synthesis of 3-(4-Hydroxyphenyl)-3-oxopropanenitrile Derivatives (Tyrphostins)
A common synthetic route to this class of compounds is the Knoevenagel condensation.
Step-by-Step Methodology:
Reactant Preparation: Dissolve the appropriately substituted 4-hydroxybenzaldehyde derivative and a malononitrile derivative in a suitable solvent such as ethanol or isopropanol.
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine, to the reaction mixture.
Reaction: Stir the mixture at room temperature or with gentle heating for a period ranging from a few hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up: Upon completion, cool the reaction mixture and collect the precipitated product by filtration.
Purification: Wash the crude product with a cold solvent (e.g., ethanol) to remove unreacted starting materials and the catalyst. If necessary, further purify the product by recrystallization or column chromatography.
Characterization: Confirm the structure and purity of the final compound using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.
Caption: Knoevenagel condensation workflow for synthesis.
Protein Tyrosine Kinase (PTK) Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific PTK.
Step-by-Step Methodology:
Reagent Preparation: Prepare a reaction buffer (e.g., HEPES buffer with MgCl2, MnCl2, and Na3VO4), a solution of the PTK enzyme, a substrate solution (e.g., a synthetic peptide or protein), and a solution of ATP.
Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions of the test compound.
Assay Setup: In a 96-well plate, add the reaction buffer, the PTK enzyme, and the test compound at various concentrations. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).
Initiation of Reaction: Start the kinase reaction by adding the ATP solution to each well.
Incubation: Incubate the plate at a specific temperature (e.g., 30°C or 37°C) for a defined period.
Termination of Reaction: Stop the reaction by adding a quenching solution, such as EDTA, or by adding a detection reagent.
Detection: Quantify the extent of phosphorylation using a suitable detection method. Common methods include:
ELISA-based assays: Use a specific antibody that recognizes the phosphorylated substrate.
Fluorescence-based assays: Employ a fluorescently labeled substrate or antibody.
Radiometric assays: Use [γ-³²P]ATP and measure the incorporation of the radioactive phosphate into the substrate.
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
Caption: Workflow for PTK inhibition assay.
5-Lipoxygenase (5-LOX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the 5-LOX enzyme, which is involved in the biosynthesis of leukotrienes.[13][14][15][16]
Step-by-Step Methodology:
Reagent Preparation: Prepare a phosphate buffer (pH ~7.4), a solution of the 5-LOX enzyme (e.g., from potato tubers or recombinant human 5-LOX), and a substrate solution (e.g., linoleic acid or arachidonic acid).
Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) and prepare serial dilutions.
Assay Setup: In a quartz cuvette or a UV-transparent 96-well plate, add the phosphate buffer and the test compound at various concentrations. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).
Pre-incubation: Pre-incubate the enzyme with the test compound for a short period (e.g., 5-10 minutes) at room temperature.
Initiation of Reaction: Start the reaction by adding the substrate solution.
Measurement: Immediately measure the change in absorbance at 234 nm over time using a spectrophotometer. The formation of the conjugated diene product of the 5-LOX reaction results in an increase in absorbance at this wavelength.
Data Analysis: Determine the initial rate of the reaction for each concentration of the test compound. Calculate the percentage of inhibition and determine the IC50 value.
Caption: Workflow for 5-LOX inhibition assay.
Conclusion
The 3-(4-hydroxyphenyl)-3-oxopropanenitrile scaffold represents a privileged structure in medicinal chemistry, giving rise to a multitude of derivatives with potent inhibitory activities against key enzymes such as protein tyrosine kinases and 5-lipoxygenase. The structure-activity relationship studies highlighted in this guide underscore the importance of systematic structural modifications to optimize potency and selectivity. The phenolic hydroxyl group, the substitution pattern on the aromatic ring, and the integrity of the α,β-unsaturated nitrile moiety are all critical determinants of biological activity. By leveraging the experimental protocols provided, researchers can further explore the potential of this versatile scaffold in the development of novel therapeutic agents.
International Journal of Pharmaceutical Sciences Review and Research. (2014). In Vitro Analysis of Cytotoxicity and 5-Lipoxygenase Inhibition Activity by Using Callus Extract of Biophytum sensitivum. [Link]
bioRxiv. (2024). IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIVATIVES. [Link]
Royal Society of Chemistry. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1595-1613. [Link]
Guo, G., Arvanitis, E. A., Pottorf, R. S., & Player, M. R. (2003). Solid-phase synthesis of a tyrphostin ether library. Journal of combinatorial chemistry, 5(4), 408–413. [Link]
DergiPark. (n.d.). Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. [Link]
Pamgene. (n.d.). Protein Tyrosine Kinase Assay. [Link]
Gazit, A., Yaish, P., Gilon, C., & Levitzki, A. (1989). Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors. Journal of medicinal chemistry, 32(10), 2344–2352. [Link]
Cushman, M., Nagarathnam, D., Gopal, D., He, H. M., Lin, C. M., & Hamel, E. (1994). Synthesis and antiproliferative activity of tyrphostins containing heteroaromatic moieties. Journal of medicinal chemistry, 37(19), 3367–3374. [Link]
University of Lincoln. (2024, March 12). Synthesis and antiproliferative activity of tyrphostins containing heteroaromatic moieties. [Link]
University of Glasgow. (n.d.). Synthesis and Biological Evaluation of Tyrphostins as Anticancer Agents. [Link]
Werz, O., & Steinhilber, D. (2007). Inhibition of 5-Lipoxygenase Product Synthesis by Natural Compounds of Plant Origin. Planta medica, 73(13), 1331–1357. [Link]
Shiraishi, T., Domoto, T., Imai, N., Shimada, Y., & Watanabe, K. (1989). Specific inhibitors of tyrosine-specific protein kinases: properties of 4-hydroxycinnamamide derivatives in vitro. Biochemical and biophysical research communications, 160(2), 856–862. [Link]
SciSpace. (n.d.). Specific inhibitors of tyrosine-specific protein kinases: properties of 4-hydroxycinnamamide derivatives in vitro. [Link]
Shiraishi, T., Owada, M. K., Tatsuka, M., Yamashita, T., Watanabe, K., & Kakunaga, T. (1989). Specific inhibitors of tyrosine-specific protein kinase, synthetic 4-hydroxycinnamamide derivatives. Japanese journal of cancer research : Gann, 80(8), 787–793. [Link]
ResearchGate. (2025, August 7). Recent developments in 5-lipoxygenase inhibitors. [Link]
Singh, S., & Dubey, M. (2019). 5-Lipoxygenase as a drug target: A review on trends in inhibitors structural design, SAR and mechanism based approach. Bioorganic & medicinal chemistry, 27(17), 3745–3759. [Link]
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME NOVEL 4-HYDROXY COUMARIN DERIVATIVES BEARING AZO MOIETY. [Link]
MDPI. (2022, May 18). Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. [Link]
Figshare. (n.d.). Structure−Activity Relationships of N-Hydroxyurea 5-Lipoxygenase Inhibitors. [Link]
Li, Y., Liu, X., Wang, Y., Li, Y., Li, Z., & Wang, J. (2016). Synthesis and biological evaluation of novel 3-substituted amino-4-hydroxylcoumarin derivatives as chitin synthase inhibitors and antifungal agents. Journal of enzyme inhibition and medicinal chemistry, 31(2), 219–228. [Link]
Sogawa, S., Nihro, Y., Ueda, H., Izumi, A., Miki, T., Matsumoto, H., & Satoh, T. (1993). 3,4-Dihydroxychalcones as potent 5-lipoxygenase and cyclooxygenase inhibitors. Journal of medicinal chemistry, 36(24), 3904–3909. [Link]
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Ramdas, L., Walle, U. K., & Walle, T. (1995). A tyrphostin-derived inhibitor of protein tyrosine kinases: isolation and characterization. The Journal of pharmacology and experimental therapeutics, 275(2), 929–935.
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This guide outlines the scientifically validated disposal procedures for 3-(4-Hydroxyphenyl)-3-oxopropanenitrile (CAS: 70591-87-6). It is designed for laboratory personnel and safety officers, prioritizing the prevention...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the scientifically validated disposal procedures for 3-(4-Hydroxyphenyl)-3-oxopropanenitrile (CAS: 70591-87-6).
It is designed for laboratory personnel and safety officers, prioritizing the prevention of accidental cyanide release and ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards.
Part 1: Chemical Identity & Hazard Profiling
Before disposal, you must correctly identify the substance.[1] A common error in inventory management is confusing this compound with 4-Hydroxybenzyl cyanide, which has significantly different reactivity profiles.
Feature
Target Molecule
Common Confusion
Systematic Name
3-(4-Hydroxyphenyl)-3-oxopropanenitrile
4-Hydroxyphenylacetonitrile
Synonyms
4-Hydroxybenzoylacetonitrile
4-Hydroxybenzyl cyanide
CAS Number
70591-87-6
14191-95-8
Structure
Phenol + Ketone + Nitrile
Phenol + Nitrile (No Ketone)
Acidity (pKa)
High (Active methylene group)
Moderate
Primary Hazard
Acute Toxicity (Oral), Irritant
Acute Toxicity, Cyanide potential
Core Safety Directive:
Although 3-(4-Hydroxyphenyl)-3-oxopropanenitrile is a
-ketonitrile and chemically distinct from simple inorganic cyanides, it contains a nitrile moiety (). Under strong acidic conditions or high thermal stress, there is a theoretical risk of hydrolysis releasing hydrogen cyanide (HCN). Therefore, this waste must never be commingled with acidic waste streams.
Part 2: Waste Segregation & Characterization
Effective disposal begins with segregation. This compound must be isolated based on its chemical compatibility.
The "Nitrile Rule" (Critical)
DO NOT mix with strong acids (HCl, H₂SO₄)
Risk of HCN gas evolution.
DO NOT mix with strong oxidizers (Peroxides, Nitric Acid)
DO NOT dispose of down the drain.[3] This compound is toxic to aquatic life and requires professional incineration.
Waste Classification Logic
Use the following logic to categorize the waste for your facility's Environmental Health & Safety (EHS) team:
Physical State: Solid (Pure substance) or Liquid (Solution).
RCRA Status: While not explicitly listed on the EPA "P-List" or "U-List" (unlike Potassium Cyanide or Acetonitrile), it exhibits characteristics of Toxic Waste .
Hazard Labeling: Mark as "Toxic" and "Irritant."
Part 3: Disposal Workflow Visualization
The following diagram illustrates the decision matrix for segregating and packaging this chemical waste.
Caption: Decision tree for segregating beta-ketonitrile waste to prevent acid-contact hazards.
Part 4: Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Use this for expired stocks, contaminated weighing boats, or spill cleanup residues.
Container Selection: Select a clean, compatible container. High-Density Polyethylene (HDPE) wide-mouth jars are preferred. Glass is acceptable but poses a breakage risk.
Transfer: Transfer the solid material into the container using a disposable spatula. Avoid generating dust; work inside a chemical fume hood.
Labeling:
Attach a hazardous waste tag immediately.
Chemical Name: Write the full name: "3-(4-Hydroxyphenyl)-3-oxopropanenitrile".
Hazards: Check "Toxic" and "Irritant".
Special Note: Write "ORGANIC NITRILE - NO ACIDS" clearly on the tag.
Secondary Containment: Place the sealed container into a secondary plastic bin dedicated to "Toxic Organics."
Use this for mother liquors or analytical samples.
Solvent Compatibility: Ensure the carrier solvent is compatible with the waste container (e.g., do not put chloroform solutions in non-fluorinated plastic containers if storing long-term).
pH Check:Crucial Step. Check the pH of the solution.[1]
If acidic (pH < 4): Neutralize carefully with Sodium Bicarbonate (NaHCO₃) to pH 6-8 before adding to the nitrile waste container. This prevents long-term hydrolysis and pressure buildup.
Segregation: Pour into the appropriate "Organic Solvents" carboy (Halogenated vs. Non-Halogenated).
Log Entry: Record the addition on the carboy’s log sheet. Specify the approximate concentration of the nitrile.
Protocol C: Spill Cleanup (Immediate Action)
For minor spills (< 10g) inside a fume hood.
PPE: Wear double nitrile gloves, lab coat, and safety goggles.
Containment: If liquid, cover with an absorbent pad. If solid, do not dry sweep (dust hazard). Cover with a wet paper towel to dampen.
Cleanup:
Scoop the material into a waste jar.
Wipe the surface with a mild alkaline solution (1% Sodium Carbonate) to ensure neutralization of any residues. Do not use strong acids.[2]
Disposal: Dispose of all cleanup materials (gloves, towels) as solid hazardous waste (Protocol A).
Part 5: Regulatory & Compliance Reference
Proper disposal requires adherence to federal and institutional regulations.[1]
Destruction Method: The ultimate disposal method for this compound is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility). This ensures complete destruction of the nitrile group and the aromatic ring.
Sewer Ban: Under no circumstances should this chemical be poured down the sink. It violates the Clean Water Act due to aquatic toxicity and potential interference with water treatment biological systems.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[5] Retrieved from [Link]
U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]
PubChem. (2024). Compound Summary: 3-(4-Hydroxyphenyl)-3-oxopropanenitrile.[6] National Library of Medicine. Retrieved from [Link]